Cytidine 3'-monophosphate
Description
3'-CMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cytidine 3'-monophosphate is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
Cytidine (dihydrogen phosphate). A cytosine nucleotide containing one phosphate group esterified to the sugar moiety in the 2', 3' or 5' position.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOPKANIPLQPU-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004260 | |
| Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-52-6 | |
| Record name | 3′-CMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Cytidylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine 3'-monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine 3'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-CYTIDYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZL5I6D4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytidine 3'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Cytidine 3'-Monophosphate in the Landscape of RNA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) 3'-monophosphate (3'-CMP), a ribonucleotide generated during RNA degradation, is increasingly recognized for its role as a key intermediate and potential regulatory molecule in RNA metabolism. Arising primarily from the cleavage of RNA by specific ribonucleases, 3'-CMP stands at a critical juncture, influencing the delicate balance between RNA turnover and stability. Its function extends beyond being a mere breakdown product; it actively participates in feedback inhibition of the very enzymes that produce it, thereby modulating the rate of RNA decay. Furthermore, 3'-CMP serves as a substrate for 3'-nucleotidases, which dephosphorylate it to cytidine, channeling it back into nucleotide salvage pathways. This technical guide provides a comprehensive overview of the core functions of Cytidine 3'-monophosphate in RNA metabolism, detailing its enzymatic production and degradation, its role as a modulator of ribonuclease activity, and its involvement in RNA repair pathways. We present quantitative data on relevant enzymatic activities, detailed experimental protocols for the analysis of 3'-CMP and related enzymes, and visualizations of the key metabolic and regulatory pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of 3'-CMP's significance, paving the way for new avenues of investigation and therapeutic intervention.
Introduction
The metabolism of ribonucleic acid (RNA) is a dynamic and tightly regulated process, central to the expression of genetic information and the maintenance of cellular homeostasis. The life cycle of an RNA molecule, from its synthesis to its eventual degradation, is governed by a complex interplay of enzymes and regulatory factors. Within this intricate network, small molecules derived from RNA turnover can themselves play significant roles. This compound (3'-CMP) is one such molecule, a ribonucleoside monophosphate that emerges as a direct product of RNA cleavage. While often viewed as a simple byproduct of RNA degradation, a closer examination reveals a more nuanced role for 3'-CMP in the broader context of RNA metabolism. This guide delves into the multifaceted functions of 3'-CMP, exploring its generation, its fate within the cell, and its capacity to influence key enzymatic processes that dictate RNA stability and turnover.
The Metabolic Hub: Production and Fate of 3'-CMP
This compound is primarily generated through the endonucleolytic cleavage of RNA by various ribonucleases (RNases). A key mechanism involves the formation of a 2',3'-cyclic cytidine monophosphate (2',3'-cCMP) intermediate, which is subsequently hydrolyzed to either 3'-CMP or 2'-CMP.
2.1. Enzymatic Production of 3'-CMP
The principal enzymes responsible for the generation of 3'-CMP are members of the RNase A superfamily. These enzymes catalyze the cleavage of the phosphodiester bond on the 3' side of pyrimidine (B1678525) residues, proceeding through a transesterification reaction that results in the 2',3'-cyclic intermediate. This intermediate is then hydrolyzed to the 3'-monophosphate product.[1]
2.2. Degradation of 3'-CMP
Once produced, 3'-CMP can be dephosphorylated by 3'-nucleotidases to yield cytidine.[1] This reaction is a critical step in the nucleotide salvage pathway, allowing the cell to recycle the nucleoside for the synthesis of new nucleic acids.
The central role of 3'-CMP as an intermediate in RNA catabolism is depicted in the following workflow:
References
An In-depth Technical Guide to Cytidine 3'-monophosphate and Cytidine 5'-monophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the structural, physicochemical, and biological properties of cytidine (B196190) 3'-monophosphate (3'-CMP) and cytidine 5'-monophosphate (5'-CMP). Detailed experimental protocols for their analysis and synthesis are provided, along with visual representations of their core structures and metabolic pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Structural Differences
Cytidine 3'-monophosphate and cytidine 5'-monophosphate are structural isomers, differing only in the position of the phosphate (B84403) group on the ribose sugar moiety. In 3'-CMP, the phosphate group is esterified to the 3'-hydroxyl group of the ribose, whereas in 5'-CMP, it is attached to the 5'-hydroxyl group. This seemingly minor structural variance leads to significant differences in their biological roles and metabolic fates.
An In-depth Technical Guide to the Intracellular Concentration of Free Cytidine 3'-Monophosphate (3'-CMP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the intracellular concentration of free Cytidine (B196190) 3'-Monophosphate (3'-CMP), its metabolic context, and methodologies for its quantification. This document is intended to serve as a valuable resource for researchers in cellular metabolism, signaling, and drug development.
Introduction to Cytidine 3'-Monophosphate (3'-CMP)
This compound (3'-CMP) is a ribonucleotide consisting of a cytosine base, a ribose sugar, and a single phosphate (B84403) group attached to the 3' position of the ribose. It is an isomer of the more commonly studied Cytidine 5'-monophosphate (5'-CMP), a primary building block of RNA. While less abundant, 3'-CMP plays a role in nucleotide metabolism, primarily as a product of RNA degradation. Understanding its intracellular concentration is crucial for elucidating its precise physiological functions and its potential as a biomarker or therapeutic target.
Intracellular Concentration of 3'-CMP
Quantitative data on the specific intracellular concentration of free 3'-CMP is not extensively reported in the literature, making it a challenging parameter to define across different cell types and conditions. However, information on the concentration of the related cyclic nucleotide, Cytidine 3',5'-monophosphate (cyclic CMP), has been determined in various rat tissues.
Table 1: Intracellular Concentration of Cytidine 3',5'-Cyclic Monophosphate in Rat Tissues
| Tissue | Concentration (pmol/g wet weight) |
| Various Rat Tissues | 0.24 - 0.51[1] |
Note: This data is for Cytidine 3',5'-cyclic monophosphate, not free 3'-CMP. The concentration of free 3'-CMP is likely to differ and is dependent on the rates of RNA turnover and the activity of specific nucleases and phosphatases.
Metabolic Pathways of 3'-CMP
The metabolism of 3'-CMP is intrinsically linked to RNA turnover. It is primarily generated through the enzymatic hydrolysis of RNA and the intermediate cytidine 2',3'-cyclic monophosphate.
Synthesis of 3'-CMP
The primary route for the formation of 3'-CMP is through the action of ribonucleases (RNases) on RNA, which can proceed via a cytidine 2',3'-cyclic monophosphate intermediate. This cyclic intermediate is then hydrolyzed to yield a mixture of 2'-CMP and 3'-CMP.
Degradation of 3'-CMP
Once formed, 3'-CMP can be dephosphorylated by 3'-nucleotidases to yield cytidine.[2] Cytidine can then be further metabolized through salvage pathways to re-enter the nucleotide pool or be catabolized.
Visualization of the 3'-CMP Metabolic Pathway
Experimental Protocols for Quantification of Intracellular 3'-CMP
The accurate quantification of intracellular 3'-CMP requires sensitive and specific analytical methods. The following protocols are generalized from established techniques for intracellular nucleotide analysis and can be adapted for 3'-CMP.
General Experimental Workflow
The overall workflow for the quantification of intracellular 3'-CMP involves cell harvesting, extraction of nucleotides, and subsequent analysis by chromatographic or mass spectrometry-based methods.
Detailed Methodologies
This protocol is a robust method for the extraction of nucleotides from cultured cells.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and record the wet weight of the cell pellet if desired.
-
-
Extraction:
-
Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the cell pellet.
-
Vortex vigorously for 30 seconds to lyse the cells.
-
Incubate on ice for 15 minutes, with intermittent vortexing.
-
-
Neutralization and Clarification:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding a calculated amount of 2 M KOH or K₂CO₃. Monitor the pH until it reaches 6.5-7.0.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.
-
The resulting supernatant contains the intracellular nucleotides and is ready for analysis.
-
HPLC with UV or photodiode array (PDA) detection is a common method for separating and quantifying nucleotides.
-
Chromatographic System: A standard HPLC system equipped with a UV/PDA detector is required.
-
Column: A C18 reversed-phase column is typically used for nucleotide separation.
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in a phosphate buffer (pH ~6.5) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is commonly employed.
-
Detection: Cytidine and its derivatives have a characteristic UV absorbance maximum at approximately 271-280 nm.
-
Quantification: A standard curve is generated using known concentrations of a pure 3'-CMP standard. The concentration in the cell extracts is then determined by comparing the peak area of the analyte to the standard curve.
LC-MS offers higher sensitivity and specificity for nucleotide analysis.[3][4][5]
-
Chromatography: Similar to HPLC, a reversed-phase or HILIC column can be used for separation.
-
Mass Spectrometry: A mass spectrometer operating in negative ion mode is typically used for the detection of phosphorylated nucleotides.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification of the parent and fragment ions of 3'-CMP.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 3'-CMP) is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.
Role in Cellular Signaling
While the roles of 3',5'-cyclic CMP and 2',3'-cyclic CMP in signaling have been investigated, the direct signaling functions of free 3'-CMP are not well-established.[6][7][8][9] It is plausible that fluctuations in 3'-CMP levels, as a consequence of RNA degradation, could serve as an indicator of cellular stress or altered metabolic states. Further research is needed to explore potential 3'-CMP binding proteins and downstream signaling events.
Conclusion
The intracellular concentration of free this compound is a parameter that is not yet well-defined in the scientific literature. However, robust analytical methods are available for its quantification, which will be instrumental in future studies to determine its concentration in various biological systems and under different physiological and pathological conditions. A deeper understanding of 3'-CMP metabolism and concentration will undoubtedly shed more light on its cellular roles and its potential as a diagnostic or therapeutic target.
References
- 1. Enzyme immunoassay for cytidine 3',5'-cyclic monophosphate (cyclic CMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Mass spectrometry in the quantitative analysis of therapeutic intracellular nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Metabolism, Signaling, and Physiological Effects of 2’,3’-Cyclic Nucleotide Monophosphates in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytidine 3',5'-cyclic monophosphate: a third cyclic nucleotide intracellular mediator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Cytidine 3'-Monophosphate: A Putative Signaling Molecule at the Crossroads of RNA Metabolism and Cellular Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) 3'-monophosphate (3'-CMP), a ribonucleotide primarily known as a product of RNA degradation and cyclic cytidine monophosphate (cCMP) metabolism, is emerging as a molecule of interest with potential, yet largely unexplored, signaling capabilities. While its isomer, cytidine 3',5'-cyclic monophosphate (cCMP), has been more definitively implicated in intracellular signaling, the direct biological effects of 3'-CMP remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 3'-CMP, focusing on its metabolic context, the enzymatic pathways that govern its concentration, and the speculative evidence suggesting a role in cellular signaling. We will delve into the established signaling pathways of the closely related cCMP to provide a framework for future research into the potential signaling functions of 3'-CMP. This whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore this nascent field, including detailed experimental considerations and a critical analysis of the existing literature.
Introduction: Beyond a Simple Metabolite
Nucleotides are fundamental to life, serving as building blocks for nucleic acids, energy currency, and critical signaling molecules. While the roles of adenosine (B11128) and guanosine-based second messengers like cAMP and cGMP are well-established, the signaling functions of pyrimidine (B1678525) nucleotides are less understood. Cytidine 3'-monophosphate (3'-CMP) is a pyrimidine ribonucleotide that is canonically viewed as an intermediate in RNA turnover. However, the dynamic regulation of its intracellular and potentially extracellular concentrations suggests that it may possess biological activities beyond its simple metabolic fate. The established signaling roles of its precursor, cCMP, further fuel the hypothesis that 3'-CMP could act as a downstream effector or a feedback regulator in novel signaling cascades.
The Metabolic Landscape of this compound
The intracellular concentration of 3'-CMP is intricately linked to the metabolism of its cyclic precursor, cCMP. The synthesis and degradation of these molecules are governed by specific enzymes, representing potential points of regulation and therapeutic intervention.
Synthesis of the Precursor: Cytidylate Cyclase
The formation of cCMP from cytidine triphosphate (CTP) is catalyzed by cytidylate cyclase. The existence and activity of this enzyme have been a subject of debate, but studies have provided evidence for its presence in various mammalian tissues.
Degradation of cCMP to 3'-CMP: cCMP Phosphodiesterase
The primary route for the formation of 3'-CMP is through the hydrolysis of the 3',5'-phosphodiester bond of cCMP by a specific phosphodiesterase (PDE). This cCMP-PDE activity has been identified and characterized in several mammalian tissues. A decrease in cCMP-PDE activity has been observed in regenerating and developing liver, suggesting that the regulation of cCMP and, consequently, 3'-CMP levels may be crucial for cell proliferation.[1]
Further Metabolism of 3'-CMP
Once formed, 3'-CMP can be further metabolized. For instance, it can be dephosphorylated to cytidine by 3'-nucleotidases.[2]
Table 1: Key Enzymes in the Metabolism of cCMP and 3'-CMP
| Enzyme | Substrate | Product(s) | Activators | Inhibitors | Tissue Distribution |
| Cytidylate Cyclase | CTP | cCMP, Pyrophosphate | Mn2+, Fe2+ | - | Mammalian tissues[3] |
| cCMP Phosphodiesterase | cCMP | 3'-CMP | Fe2+, Mn2+, Mg2+ | Theophylline, 1-methyl-3-isobutyl xanthine (B1682287) (less potent than for cAMP/cGMP PDEs) | Liver, kidney, intestine (high); skeletal muscle, cerebellum, aorta, blood cells (low)[4] |
| 3'-Nucleotidase | 3'-CMP | Cytidine, Phosphate | - | - | Widespread |
The Established Signaling Role of Cyclic CMP: A Blueprint for 3'-CMP?
While direct evidence for a signaling role of 3'-CMP is sparse, the well-documented signaling pathway of its precursor, cCMP, provides a valuable framework for hypothesizing potential mechanisms of action for 3'-CMP.
The cGMP Pathway: An Unexpected Avenue for cCMP Signaling
Research has demonstrated that cCMP can act as an intracellular messenger by unexpectedly utilizing the cGMP signal transduction pathway. The membrane-permeable analog, dibutyryl-cCMP, has been shown to induce relaxation in mouse aorta. This effect is mediated through the activation of cGMP-dependent protein kinase I (cGKI). Furthermore, cCMP-induced relaxation was absent in tissues from cGKI-knockout mice, providing strong evidence for this signaling cascade.
The signaling of cCMP via cGKI and its substrate, inositol-trisphosphate receptor-associated cGKI substrate (IRAG), also plays a role in inhibiting platelet aggregation. This suggests a broader physiological importance for the cCMP-cGKI signaling axis.
Diagram 1: The cCMP Signaling Pathway via cGKI
Caption: The signaling pathway of cCMP, which activates cGKI, leading to downstream physiological effects.
The Potential Signaling Role of 3'-CMP: A Realm of Speculation and Opportunity
The direct signaling functions of 3'-CMP are currently not well-defined. However, several lines of reasoning suggest that it may possess biological activities beyond its metabolic role.
Product Inhibition and Feedback Regulation
3'-CMP has been shown to act as an inhibitor of the RNase that produces it from cytidine 2',3'-cyclic monophosphate.[2] This product inhibition suggests a potential feedback mechanism to control its own levels and, possibly, modulate signaling pathways.
Interaction with Signaling Proteins
While no specific receptor for 3'-CMP has been identified, the possibility of it interacting with intracellular proteins to modulate their activity cannot be ruled out. The structural similarity to other signaling nucleotides suggests that it could bind to nucleotide-binding pockets of various enzymes or regulatory proteins, potentially in a competitive manner.
Extracellular Signaling Potential
Extracellular nucleotides and nucleosides are known to act as signaling molecules through purinergic and pyrimidinergic receptors. While the focus has been on ATP, ADP, UTP, and UDP, the presence of ecto-nucleotidases that can process various nucleotides raises the possibility that extracellular 3'-CMP, if present, could interact with cell surface receptors to elicit a response.
Diagram 2: Hypothetical Signaling Mechanisms of 3'-CMP
Caption: Hypothetical intracellular and extracellular signaling pathways for 3'-CMP.
Experimental Protocols and Methodologies
Investigating the potential signaling role of 3'-CMP requires a combination of biochemical, cell-based, and analytical techniques.
Synthesis and Purification of 3'-CMP
High-purity 3'-CMP is essential for biological assays. While commercially available, custom synthesis or purification from enzymatic reactions may be necessary for specific applications, such as isotopic labeling.
Assays for Cytidylate Cyclase and cCMP Phosphodiesterase Activity
Measuring the activity of the enzymes that regulate cCMP and 3'-CMP levels is crucial for understanding their regulation.
-
Cytidylate Cyclase Assay: This assay typically involves incubating tissue homogenates or purified enzyme with a labeled CTP substrate (e.g., [α-³²P]CTP or [¹⁴C]CTP). The resulting labeled cCMP is then separated from other nucleotides using chromatography (e.g., Dowex and alumina (B75360) columns) and quantified by scintillation counting.
-
cCMP Phosphodiesterase Assay: This assay follows a similar principle, using labeled cCMP as a substrate. The reaction is terminated, and the product, labeled 3'-CMP, is separated from the unreacted cCMP and quantified.
Diagram 3: Experimental Workflow for Studying 3'-CMP Signaling
Caption: A proposed experimental workflow to investigate the signaling potential of 3'-CMP.
Future Directions and Unanswered Questions
The field of 3'-CMP signaling is in its infancy, with numerous questions awaiting exploration:
-
Identification of a 3'-CMP Receptor: Does a specific receptor for 3'-CMP exist, either intracellularly or on the cell surface?
-
Direct Downstream Effectors: What are the direct molecular targets of 3'-CMP?
-
Physiological and Pathophysiological Relevance: What are the roles of 3'-CMP in normal physiology and in disease states such as cancer, inflammation, and neurological disorders?
-
Crosstalk with Other Signaling Pathways: How does potential 3'-CMP signaling interact with other well-established signaling networks?
-
Pharmacological Modulation: Can the enzymes involved in 3'-CMP metabolism be targeted for therapeutic benefit?
Conclusion
This compound stands at an intriguing intersection of RNA metabolism and cellular signaling. While its role as a metabolite is well-established, the evidence for its function as a direct signaling molecule remains largely circumstantial and awaits rigorous experimental validation. The known signaling activities of its precursor, cCMP, provide a compelling rationale for investigating the downstream effects of its metabolic product, 3'-CMP. The methodologies and conceptual frameworks outlined in this technical guide are intended to serve as a resource for researchers poised to unravel the enigmatic biological functions of this potentially important molecule. Future discoveries in this area hold the promise of revealing novel regulatory mechanisms and opening new avenues for therapeutic intervention.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytidylate cyclase activity in mouse tissues: the enzymatic conversion of cytidine 5'-triphosphate to cytidine 3',5'-cyclic monophosphate (cyclic CMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytidine 3':5'-monophosphate phosphodiesterase in mammalian tissues. Occurrence and biological involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spontaneous Hydrolysis of Cytidine 3'-Monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spontaneous hydrolysis rate of Cytidine (B196190) 3'-monophosphate (3'-CMP). Given the extreme stability of the phosphomonoester bond in aqueous solution, this document synthesizes data from closely related model compounds to establish the kinetic parameters and offers a generalized protocol for the experimental determination of such slow degradation rates.
Executive Summary
Cytidine 3'-monophosphate (3'-CMP) is a ribonucleoside monophosphate that exhibits remarkable stability against spontaneous hydrolysis under physiological conditions. The core reaction involves the cleavage of the phosphomonoester bond to yield cytidine and inorganic phosphate (B84403). Theoretical estimations and experimental data from model compounds, such as alkyl phosphate dianions, indicate that the half-life for this reaction is exceedingly long, spanning geological timescales. This inherent stability is a cornerstone of the molecular integrity of RNA building blocks. This guide presents the available kinetic data, outlines a robust experimental approach for its verification, and provides visual diagrams of the reaction and analytical workflow.
Quantitative Data on Hydrolysis Rates
The reaction is subject to specific acid and base catalysis, with a pH-independent mechanism also contributing. The overall observed pseudo-first-order rate constant (kobs) can be expressed as:
kobs = kH[H+] + kN + kOH[OH-]
where kH is the second-order rate constant for acid-catalyzed hydrolysis, kN is the first-order rate constant for neutral (spontaneous) hydrolysis, and kOH is the second-order rate constant for base-catalyzed hydrolysis.
The tables below summarize the kinetic parameters for the hydrolysis of model phosphate monoesters, which serve as the best available proxy for 3'-CMP.
Table 1: Hydrolysis Rate Constants and Half-Life for Model Phosphomonoesters at 25°C
| Compound Class | pH Condition | Rate Constant (k) | Half-Life (t1/2) |
| Alkyl Phosphate Dianion | Neutral (pH ~7) | ~2.0 x 10-20 s-1[1] | ~1.1 x 1012 years[1] |
Note: The data for alkyl phosphate dianions is the most relevant model for the 3'-CMP phosphate group at neutral to alkaline pH.
For context, the table below compares this stability to that of the phosphodiester bonds within an RNA polymer, which have a different, intramolecular cleavage mechanism.
Table 2: Comparative Hydrolysis Data for RNA Phosphodiester Bonds at 25°C
| Linkage Type | pH Condition | Rate Constant (k) | Half-Life (t1/2) | Cleavage Mechanism |
| RNA Phosphodiester Bond | Neutral (pH 6-7) | ~2.2 x 10-9 s-1 | ~10 years[2][3] | Intramolecular Transesterification |
Experimental Protocol: Determination of Hydrolysis Rate
Measuring the rate of an extremely slow reaction like the spontaneous hydrolysis of 3'-CMP requires an accelerated aging study at elevated temperatures, followed by extrapolation to standard conditions using the Arrhenius equation.
Materials
-
This compound, sodium salt (high purity)
-
Buffer solutions (e.g., phosphate, borate, citrate) covering a range of pH values (e.g., pH 3, 5, 7, 9, 11)
-
High-purity water (Milli-Q or equivalent)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Thermostatically controlled ovens or heating blocks
-
Sterile, sealed reaction vials (e.g., glass ampoules or Teflon-lined screw-cap vials)
-
Analytical standards: 3'-CMP and Cytidine
Procedure
-
Sample Preparation : Prepare stock solutions of 3'-CMP (e.g., 1 mM) in each of the desired buffer systems. Distribute the solutions into the reaction vials, ensuring no headspace if possible, and seal them securely to prevent evaporation at high temperatures.
-
Accelerated Aging : Place sets of vials for each pH condition into ovens pre-heated to several high temperatures (e.g., 80°C, 95°C, 110°C, and 125°C). Include a control set stored at 4°C.
-
Time-Point Sampling : At predetermined time intervals (e.g., 0, 1 week, 4 weeks, 12 weeks, 24 weeks), remove one vial from each temperature/pH condition for analysis. Immediately cool the vial to room temperature to quench the reaction.
-
HPLC Analysis :
-
Set up an isocratic or gradient HPLC method capable of separating 3'-CMP from its hydrolysis product, cytidine.
-
Mobile Phase Example: 50 mM potassium phosphate buffer (pH 6.0) with a small percentage of methanol.
-
Detection: Monitor the effluent at 271 nm (the approximate λmax for cytidine and 3'-CMP).
-
Quantification: Create a calibration curve for both 3'-CMP and cytidine standards. Analyze the samples from the aging study and quantify the concentration of each compound.
-
-
Data Analysis :
-
For each temperature and pH, plot the natural logarithm of the 3'-CMP concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (kobs).
-
Arrhenius Plot : For each pH, create an Arrhenius plot by graphing the natural logarithm of kobs (ln(k)) versus the inverse of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.
-
Extrapolation : Extrapolate the linear fit on the Arrhenius plot to the desired temperature (e.g., 25°C = 298.15 K) to determine the rate constant under standard conditions.
-
Mandatory Visualizations
Spontaneous Hydrolysis Reaction of 3'-CMP
Caption: Chemical pathway for the spontaneous hydrolysis of 3'-CMP.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining hydrolysis rate via accelerated aging.
References
Methodological & Application
Application Notes and Protocols: Utilizing Cytidine 3'-Monophosphate in Ribonuclease A Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease A (RNase A) is a well-characterized endoribonuclease that plays a crucial role in RNA metabolism and has been a model system for studying protein structure, function, and enzyme kinetics for decades. The activity of RNase A is tightly regulated, and its dysregulation is implicated in various pathological conditions. Consequently, the identification and characterization of RNase A inhibitors are of significant interest in both basic research and drug development.
Cytidine (B196190) 3'-monophosphate (3'-CMP) is a natural product of RNase A-mediated cleavage of RNA at the 3'-side of cytidine residues. Beyond its role as a product, 3'-CMP also acts as a competitive inhibitor of RNase A, binding to the active site and preventing substrate access. This property makes 3'-CMP a valuable tool for studying the enzyme's active site, for characterizing the binding of other potential inhibitors through competitive assays, and for developing novel therapeutic agents targeting RNase A.
These application notes provide detailed protocols for utilizing 3'-CMP in RNase A activity assays, including its use as a product inhibitor in kinetic studies and as a standard for competitive inhibition assays.
Data Presentation: Kinetic Parameters of RNase A and Inhibition by 3'-CMP
The following tables summarize key quantitative data for the interaction of RNase A with its substrate and the inhibitor 3'-CMP, compiled from various studies.
Table 1: Kinetic Parameters for RNase A Catalyzed Hydrolysis of cCMP
| Parameter | Value | Conditions | Reference |
| KM | 105.3 µM, 121.6 µM, 131.3 µM | 50 mM Na+ acetate (B1210297) buffer (pH 5.5), 37°C | [1] |
| kcat | 1.63 s-1, 1.56 s-1, 1.71 s-1 | 50 mM Na+ acetate buffer (pH 5.5), 37°C | [1] |
Table 2: Inhibition Constants for 3'-CMP with RNase A
| Parameter | Value | Method | Conditions | Reference |
| Kp (Inhibition Constant) | 53.2 µM | Isothermal Titration Calorimetry | 50 mM Na+ acetate buffer (pH 5.5), 37°C | [1] |
| Binding Constant (Ka) | 87 ± 8 M-1 to 1410 ± 54 M-1 | Differential Scanning Calorimetry | 0.2 M sodium acetate buffer (pH 7.0 to 5.0) | [2] |
| Binding Constant (Ka) | 328 ± 37 M-1 to 2200 ± 364 M-1 | Differential Scanning Calorimetry | 0.05 M sodium acetate buffer (pH 6.5 to 5.5) | [2] |
Experimental Protocols
Protocol 1: Determination of RNase A Activity using a Spectrophotometric Assay with Cytidine 2',3'-cyclic monophosphate (cCMP) as Substrate
This protocol describes a continuous spectrophotometric assay to measure the rate of RNase A-catalyzed hydrolysis of cytidine 2',3'-cyclic monophosphate (cCMP) to 3'-CMP. The cleavage of the 2',3'-cyclic phosphodiester bond results in an increase in absorbance at 286 nm.
Materials and Reagents:
-
Bovine Pancreatic Ribonuclease A (RNase A)
-
Cytidine 2',3'-cyclic monophosphate (cCMP)
-
Sodium Acetate Buffer (100 mM, pH 5.0)
-
Ultrapure water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.0 at 25°C.
-
Prepare a stock solution of cCMP in the sodium acetate buffer. The final concentration in the assay will typically be in the range of the KM value (e.g., 100-500 µM).
-
Prepare a stock solution of RNase A in cold ultrapure water. Dilute the enzyme in the sodium acetate buffer to a final concentration suitable for the assay (e.g., 10-100 nM).
-
-
Assay Setup:
-
Set the spectrophotometer to monitor absorbance at 286 nm and maintain the temperature at 25°C or 37°C.
-
In a quartz cuvette, add the sodium acetate buffer and the cCMP substrate solution to a final volume of 1 mL.
-
Use a blank cuvette containing only the buffer and substrate to zero the spectrophotometer.
-
-
Initiate the Reaction:
-
Add a small volume of the diluted RNase A solution to the sample cuvette to initiate the reaction.
-
Mix quickly by inverting the cuvette.
-
-
Data Acquisition:
-
Immediately start recording the change in absorbance at 286 nm over time (e.g., every 15-30 seconds) for a period of 5-10 minutes. The initial rate of the reaction should be linear.
-
-
Calculation of Activity:
-
Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law, where the change in molar extinction coefficient (Δε) for the conversion of cCMP to 3'-CMP at 286 nm and pH 5.0 is approximately 1450 M-1cm-1.
Activity (µmol/min/mg) = (ΔA/min) / (Δε * path length * [Enzyme]mg/mL)
-
Protocol 2: Determination of the Inhibitory Constant (Ki) of 3'-CMP for RNase A
This protocol utilizes the spectrophotometric assay described above to determine the inhibitory constant (Ki) of 3'-CMP for RNase A. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials and Reagents:
-
All materials from Protocol 1
-
Cytidine 3'-monophosphate (3'-CMP)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of cCMP and 3'-CMP in the sodium acetate buffer. A range of cCMP concentrations bracketing the KM (e.g., 0.5x, 1x, 2x, 5x KM) and a range of 3'-CMP concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM) should be prepared.
-
-
Assay Setup and Data Acquisition:
-
Perform a series of RNase A activity assays as described in Protocol 1.
-
For each concentration of cCMP, measure the initial reaction rate in the absence and presence of each concentration of 3'-CMP.
-
-
Data Analysis:
-
Plot the initial velocity (V0) versus the substrate concentration ([cCMP]) for each inhibitor concentration.
-
To determine the Ki for competitive inhibition, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) is commonly used. For a competitive inhibitor, the lines will intersect on the y-axis.
-
The apparent KM (KM,app) for each inhibitor concentration can be determined from the x-intercept of the Lineweaver-Burk plot.
-
Plot KM,app versus the inhibitor concentration ([I]). The slope of this line will be KM/Ki. The Ki can be calculated from this relationship. Alternatively, the x-intercept of this plot gives -Ki.
-
Visualizations
RNase A Catalytic and Inhibition Pathway
References
Application Notes and Protocols for the Quantification of Cytidine 3'-monophosphate (3'-CMP) by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 3'-monophosphate (3'-CMP) is a ribonucleotide that plays a role in various biological processes. It is an isomer of the more commonly studied Cytidine 5'-monophosphate (5'-CMP), a fundamental building block of RNA. The accurate quantification of 3'-CMP is crucial for research in nucleotide metabolism and related fields. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of nucleotides, offering high resolution, sensitivity, and specificity.
This document provides detailed application notes and protocols for the quantification of 3'-CMP using various HPLC methods, including Reversed-Phase (RP-HPLC), Anion-Exchange (AEX-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Principle of HPLC Analysis for Nucleotides
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For polar and charged molecules like 3'-CMP, several HPLC modes can be employed:
-
Reversed-Phase (RP-HPLC): Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the high polarity of nucleotides, ion-pairing reagents are often added to the mobile phase to enhance retention and improve peak shape.
-
Anion-Exchange Chromatography (AEX-HPLC): Employs a positively charged stationary phase that interacts with the negatively charged phosphate (B84403) groups of nucleotides. Separation is typically achieved by using a salt gradient or by varying the pH of the mobile phase.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is well-suited for the retention and separation of highly polar compounds like 3'-CMP.[3][4]
Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring of cytidine exhibits strong absorbance at specific wavelengths (typically around 260-280 nm). For higher sensitivity and specificity, especially in complex biological matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS).
Quantitative Data Summary
While specific quantitative validation data for Cytidine 3'-monophosphate is not extensively available in the reviewed literature, the following tables summarize representative quantitative data for the closely related and more commonly analyzed Cytidine 5'-monophosphate (5'-CMP). This data provides an insight into the expected performance of various HPLC methods for mononucleotide quantification.
Table 1: Representative Quantitative Data for 5'-CMP Analysis by Anion-Exchange HPLC-UV
| Parameter | Value | Reference |
| Column | WAX-1 | [5][6] |
| Mobile Phase | Gradient of an eluent such as ammonium (B1175870) dihydrogen phosphate | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 260 nm | [5][6] |
| Retention Time | ~0.723 min | [5][6] |
| Linearity Range | Not Specified | |
| Correlation Coefficient (r²) | > 0.999 | |
| LOD | Not Specified | |
| LOQ | Not Specified |
Table 2: Representative Quantitative Data for 5'-CMP Analysis by Reversed-Phase HPLC-UV/MS
| Parameter | Value | Reference |
| Column | C18, C30 | |
| Mobile Phase | Acetonitrile/Ammonium acetate (B1210297) buffer gradient | |
| Flow Rate | 0.4 mL/min | |
| Detection | UV-MS/MS | |
| Retention Time | Varies with method | |
| Linearity Range | 20 to 4000 ppb | |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (RSD%) | < 5% | |
| Accuracy/Recovery | 90.3% - 112% |
Table 3: Representative Quantitative Data for Nucleotide Analysis by HILIC-MS
| Parameter | Value | Reference |
| Column | ZIC-p-HILIC | |
| Mobile Phase | Acetonitrile/Ammonium acetate gradient | |
| Flow Rate | 0.35 mL/min | |
| Detection | MS | |
| Retention Time | Varies with method | |
| Linearity Range | Analyte dependent | |
| Correlation Coefficient (r²) | Analyte dependent | |
| LOD | Analyte dependent | |
| LOQ | Analyte dependent |
Experimental Protocols
The following are detailed protocols for the analysis of cytidine monophosphates. While these methods are often validated for 5'-CMP, they serve as an excellent starting point for the quantification of 3'-CMP, with minor modifications and validation likely required.
Protocol 1: Anion-Exchange HPLC with UV Detection
This method is highly effective for separating nucleotides based on their charge.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Anion-exchange column (e.g., WAX-1 type).
-
Data acquisition and processing software.
-
Reagents: Ammonium dihydrogen phosphate, HPLC-grade water, pH meter.
-
3'-CMP standard.
2. Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., WAX-1).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: Ammonium dihydrogen phosphate buffer (concentration and pH to be optimized, e.g., 1 M, pH 4.0).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a set time (e.g., 10-15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV at 272 nm.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 3'-CMP in HPLC-grade water (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Sample Pre-treatment (for biological samples):
-
Homogenize the tissue or cell sample in a suitable buffer.
-
Precipitate proteins using an acid like perchloric acid or trichloroacetic acid.
-
Centrifuge to remove the precipitated protein.
-
Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
4. Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area of the 3'-CMP standard against its concentration.
-
Determine the concentration of 3'-CMP in the samples from the calibration curve.
Protocol 2: Reversed-Phase HPLC with UV Detection (Ion-Pairing)
This method is widely available and can be adapted for nucleotide analysis.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
-
Reagents: Acetonitrile (ACN), HPLC-grade water, ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide (B78521) or similar), buffer salts (e.g., potassium phosphate).
-
3'-CMP standard.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., 10 mM potassium phosphate, 5 mM tetrabutylammonium hydroxide, pH adjusted to 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over a set time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 35 °C).
-
Detection: UV at 272 nm.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Follow the same procedure for standard and sample preparation as described in Protocol 1.
4. Analysis:
-
Follow the same analysis procedure as described in Protocol 1.
Protocol 3: HILIC with MS Detection
This method is ideal for highly polar analytes and offers high sensitivity when coupled with a mass spectrometer.
1. Instrumentation and Materials:
-
LC-MS system (HPLC or UHPLC coupled to a mass spectrometer, e.g., triple quadrupole or Q-TOF).
-
HILIC column (e.g., ZIC-p-HILIC, amide-based).
-
Data acquisition and processing software.
-
Reagents: Acetonitrile (ACN), HPLC-grade water, ammonium acetate or ammonium formate.
-
3'-CMP standard and an appropriate internal standard (e.g., isotopically labeled CMP).
2. Chromatographic Conditions:
-
Column: HILIC column.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a high percentage of Mobile Phase B (e.g., 95%) to a lower percentage (e.g., 50%) over a set time (e.g., 10-15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Controlled (e.g., 40 °C).
-
Injection Volume: 2-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Transitions: Specific precursor-to-product ion transitions for 3'-CMP and the internal standard need to be determined and optimized.
4. Sample Preparation:
-
Follow the same procedure for standard and sample preparation as described in Protocol 1, with the addition of the internal standard to all standards and samples before the final filtration step.
5. Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the ratio of the peak area of 3'-CMP to the peak area of the internal standard against the concentration of the 3'-CMP standard.
-
Determine the concentration of 3'-CMP in the samples from the calibration curve.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic context of this compound, showing its formation from the hydrolysis of Cytidine 2',3'-cyclic monophosphate and its subsequent dephosphorylation to cytidine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Cytidine 3'-monophosphate (3'-CMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 3'-monophosphate (3'-CMP) is a ribonucleotide that plays a role in various cellular processes. As a product of RNA degradation, its concentration can be indicative of metabolic state and cellular turnover. Accurate and sensitive quantification of 3'-CMP in biological matrices is crucial for understanding its physiological and pathological relevance. This document provides detailed application notes and protocols for the analysis of 3'-CMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Physicochemical Properties of Cytidine 3'-monophosphate
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₃O₈P | [1][2] |
| Molecular Weight | 323.20 g/mol | [2][3] |
| CAS Number | 84-52-6 | [1][2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [1] |
| Precursor Ion [M-H]⁻ | m/z 322.04 | [3] |
Experimental Protocols
Sample Preparation from Cell Culture Supernatant
This protocol is designed for the extraction of 3'-CMP from cell culture media for LC-MS/MS analysis.
Materials:
-
Ice-cold methanol (B129727)
-
LC-MS grade water
-
Centrifuge capable of 14,000 rpm and 4°C
-
Microcentrifuge tubes
Procedure:
-
Collect cell culture supernatant.
-
To precipitate proteins, add 2 volumes of ice-cold methanol to 1 volume of supernatant (e.g., 200 µL of methanol to 100 µL of supernatant).
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte.
-
For analysis, dilute the supernatant 100-fold with LC-MS grade water containing 0.1% acetic acid.[4][5]
-
Transfer the final diluted sample to an autosampler vial for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the instrumental parameters for the quantification of 3'-CMP. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.
Liquid Chromatography Parameters:
| Parameter | Recommended Conditions |
| Column | HILIC Column (e.g., SeQuant ZIC-cHILIC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 85% B; 5-15 min: 85-20% B; 15-15.1 min: 20-85% B; 15.1-20 min: 85% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
The analysis is typically performed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for 3'-CMP:
Based on the known fragmentation of nucleoside monophosphates, the following transitions are proposed. The precursor ion is the deprotonated molecule [M-H]⁻. The most common fragmentation pathway involves the cleavage of the glycosidic bond and loss of the phosphate (B84403) group.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) (Starting Point) |
| 3'-CMP | 322.0 | 111.0 (Cytosine) | 20 |
| 3'-CMP | 322.0 | 97.0 (H₂PO₄⁻) | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of cytidine monophosphates by LC-MS/MS. Data for the 5'-isomer is often used as a reference due to its higher prevalence in literature.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 25 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for 3'-CMP analysis.
Metabolic Pathway of this compound
This compound is primarily formed during the degradation of RNA. It can then be further metabolized.
Caption: Formation of 3'-CMP from RNA degradation.[1]
References
Application Notes and Protocols for the Enzymatic Synthesis of Cytidine 3'-monophosphate (3'-CMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of Cytidine (B196190) 3'-monophosphate (3'-CMP), a crucial ribonucleotide for various research and pharmaceutical applications. The synthesis is achieved through the enzymatic hydrolysis of Cytidine 2',3'-cyclic monophosphate (cCMP) catalyzed by Ribonuclease A (RNase A). This method offers a specific and efficient route to 3'-CMP under mild reaction conditions. The protocol includes comprehensive methodologies for the enzymatic reaction, purification of the final product, and quantitative data presentation.
Introduction
Cytidine 3'-monophosphate (3'-CMP) is a ribonucleoside monophosphate that plays a significant role in various biological processes. Its synthesis is often a critical step in the development of nucleotide-based therapeutics and diagnostic tools. Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods, avoiding harsh reaction conditions and the formation of undesirable byproducts. The protocol outlined below utilizes the well-characterized enzyme Ribonuclease A to hydrolyze the phosphodiester bond of Cytidine 2',3'-cyclic monophosphate, yielding the desired 3'-CMP.[1][2]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Parameter | Value | Unit | Notes |
| Substrate | Cytidine 2',3'-cyclic monophosphate (cCMP) | - | Starting material for the enzymatic reaction. |
| Enzyme | Ribonuclease A (RNase A) | - | Catalyst for the hydrolysis of cCMP. |
| Product | This compound (3'-CMP) | - | Desired final product. |
| Reaction Temperature | 37 | °C | Optimal temperature for RNase A activity. |
| Reaction pH | 7.4 | - | Maintained using Tris-HCl buffer. |
| Reaction Time | 4 - 8 | hours | Reaction progress should be monitored. |
| Substrate Concentration | 10 | mM | Initial concentration of cCMP. |
| Enzyme Concentration | 0.1 | mg/mL | Final concentration of RNase A in the reaction. |
| Expected Conversion | >90 | % | Dependent on reaction time and conditions. |
| Expected Yield | 70 - 85 | % | Post-purification yield. |
Experimental Protocols
Materials and Reagents
-
Cytidine 2',3'-cyclic monophosphate (cCMP) sodium salt (MW: 327.16 g/mol )
-
Ribonuclease A (RNase A) from bovine pancreas (lyophilized powder)
-
Tris-HCl buffer (1 M, pH 7.4)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized (DI) water
-
Ion-exchange chromatography column (e.g., DEAE-Sephadex or similar)
-
Elution buffers for chromatography (e.g., a gradient of triethylammonium (B8662869) bicarbonate)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., isopropanol:ammonia:water)
-
UV lamp for visualization of nucleotides
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of 3'-CMP.
Step-by-Step Protocol
1. Preparation of Reagents and Buffers
-
100 mM Tris-HCl Buffer (pH 7.4): Dilute the 1 M stock solution of Tris-HCl (pH 7.4) with deionized water to a final concentration of 100 mM. Adjust the pH to 7.4 using HCl or NaOH if necessary.
-
100 mM cCMP Stock Solution: Dissolve an appropriate amount of cCMP sodium salt in the 100 mM Tris-HCl buffer (pH 7.4) to achieve a final concentration of 100 mM.
-
1 mg/mL RNase A Stock Solution: Dissolve lyophilized RNase A in cold 100 mM Tris-HCl buffer (pH 7.4) to a final concentration of 1 mg/mL. Prepare this solution fresh before use and keep it on ice.
2. Enzymatic Reaction
-
In a sterile microcentrifuge tube, combine the following reagents to a final volume of 1 mL:
-
100 µL of 100 mM cCMP stock solution (final concentration: 10 mM)
-
100 µL of 1 mg/mL RNase A stock solution (final concentration: 0.1 mg/mL)
-
800 µL of 100 mM Tris-HCl buffer (pH 7.4)
-
-
Gently mix the reaction components by pipetting.
-
Incubate the reaction mixture at 37°C for 4-8 hours.
-
Monitor the progress of the reaction periodically (e.g., every hour after the first 2 hours) by taking a small aliquot and analyzing it by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, spot the reaction mixture alongside standards of cCMP and 3'-CMP.
3. Reaction Termination and Enzyme Removal
-
Once the reaction has reached completion (as determined by the consumption of cCMP), terminate the reaction by heating the mixture at 95°C for 5 minutes to denature and inactivate the RNase A.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the denatured protein.
-
Carefully collect the supernatant containing the product mixture.
4. Purification of 3'-CMP by Ion-Exchange Chromatography
-
Equilibrate an anion-exchange chromatography column (e.g., DEAE-Sephadex) with a low concentration starting buffer (e.g., 50 mM triethylammonium bicarbonate, pH 7.5).
-
Load the supernatant from the previous step onto the equilibrated column.
-
Wash the column with the starting buffer to remove any unbound molecules.
-
Elute the bound nucleotides using a linear gradient of an appropriate salt solution (e.g., 50 mM to 1 M triethylammonium bicarbonate, pH 7.5). Due to the presence of the negatively charged phosphate (B84403) group, 2'-CMP and 3'-CMP will bind to the column, while the unreacted cyclic CMP may have a different affinity.
-
Collect fractions and monitor the absorbance at 271 nm (the approximate maximum absorbance for cytidine derivatives) to identify the nucleotide-containing fractions.
-
Analyze the fractions containing the product peaks by TLC or HPLC to distinguish between 3'-CMP and any potential 2'-CMP byproduct, as their separation is crucial.
-
Pool the fractions containing pure 3'-CMP.
5. Product Recovery
-
Remove the volatile elution buffer (e.g., triethylammonium bicarbonate) from the pooled fractions by repeated co-evaporation with water using a rotary evaporator or by lyophilization (freeze-drying).
-
The resulting white powder is the purified this compound.
-
Determine the final yield and confirm the purity of the product using spectrophotometry and HPLC.
Signaling Pathway and Logical Relationship Diagram
Caption: Hydrolysis of cCMP to 3'-CMP by RNase A.
Conclusion
This protocol provides a reliable and detailed method for the enzymatic synthesis of this compound. The use of Ribonuclease A ensures high specificity and yield under mild conditions. The outlined purification strategy is essential for obtaining a high-purity product suitable for downstream applications in research and development. Careful monitoring of the reaction progress and precise execution of the purification steps are critical for achieving the desired outcome.
References
Application Notes and Protocols: Cytidine 3'-Monophosphate as a Substrate for 3'-Nucleotidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 3'-monophosphate (3'-CMP) is a ribonucleotide that plays a role in various cellular processes. Its metabolism is, in part, regulated by the activity of 3'-nucleotidases (EC 3.1.3.6), a class of enzymes that catalyze the hydrolysis of the phosphomonoester bond at the 3' position of ribonucleotides, yielding a nucleoside and inorganic phosphate. This dephosphorylation is a critical step in nucleotide salvage pathways and can influence cellular signaling cascades. Understanding the interaction between 3'-CMP and 3'-nucleotidases is essential for elucidating fundamental cellular processes and for the development of therapeutic agents that target nucleotide metabolism.
These application notes provide a comprehensive overview of 3'-CMP as a substrate for 3'-nucleotidases, including detailed experimental protocols for enzyme activity assays and a discussion of a relevant signaling pathway.
Data Presentation
While extensive research has been conducted on various nucleotidases, specific kinetic data for the interaction of 3'-nucleotidases with 3'-CMP is not widely available in the literature. The following table summarizes the available kinetic parameters for a closely related enzyme, a 5'-nucleotidase, with cytidine monophosphate (CMP) as a substrate, to provide a frame of reference. It is important to note that the kinetic properties of 3'-nucleotidases with 3'-CMP may differ significantly.
| Enzyme Source | Substrate | Km (µM) | Vmax (relative) | Reference |
| Human Placental (cytoplasmic) | CMP | 2.2 | Highest | [1] |
Note: This data is for a 5'-nucleotidase, as specific kinetic data for a 3'-nucleotidase with 3'-CMP as the primary substrate could not be readily located in the surveyed literature.
Signaling Pathway
In plants, a well-characterized signaling pathway involving a 3'-nucleotidase is the SAL1-PAP pathway, which regulates plant responses to environmental stress. This pathway, while not directly involving 3'-CMP, provides a valuable model for understanding the role of 3'-nucleotidases in signaling. The key components are 3'-phosphoadenosine 5'-phosphate (PAP), a signaling molecule that accumulates under stress conditions, and SAL1, a 3'-nucleotidase that degrades PAP to adenosine (B11128) monophosphate (AMP), thus attenuating the stress signal.[2][3][4][5][6]
Below is a diagram illustrating the core logic of this pathway, which can be conceptually adapted to understand how other 3'-nucleotidases might regulate the levels of 3'-phosphorylated signaling molecules.
References
- 1. Human placental cytoplasmic 5'-nucleotidase. Kinetic properties and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes of nucleic acid metabolism from wheat seedlings. I. Purification and general properties of associated deoxyribonuclease, ribonuclease, and 3'-nucleotidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of 3'-nucleotidase of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in 3'-nucleotidase during the germination of wheatembryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo synthesis of 3'-nucleotidase in germinating wheat embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of 3'-nucleotidase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Cytidine 3'-monophosphate Binding to Ribonuclease A using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions.[1] This method allows for the determination of key thermodynamic parameters of binding, including the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single label-free experiment.[2][3] This application note provides a detailed protocol for studying the interaction between Cytidine (B196190) 3'-monophosphate (3'-CMP) and Ribonuclease A (RNase A) using ITC. The binding of nucleotide inhibitors to RNase A is a classic model system for studying protein-ligand interactions. 3'-CMP, a ribonucleotide, acts as an inhibitor of RNase A.[4]
The interaction between 3'-CMP and RNase A is primarily driven by van der Waals interactions between the riboside moiety and the protein, as well as electrostatic interactions between the negatively charged phosphate (B84403) group of the inhibitor and positively charged histidine residues in the binding site.[5] Understanding the thermodynamics of this interaction is crucial for fields such as enzymology and drug design.
Data Presentation
The following table summarizes the quantitative thermodynamic data for the interaction of Cytidine 3'-monophosphate with Ribonuclease A under various experimental conditions, as determined by calorimetric methods.
| pH | Temperature (°C) | Ionic Strength (M) | Binding Constant (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Free Energy (ΔG, kcal/mol) | Stoichiometry (n) | Reference |
| 4.0 | 25 | 0.05 | - | - | - | - | Flogel & Biltonen, 1975[5] |
| 5.0 | 25 | 0.05 | - | - | - | - | Flogel & Biltonen, 1975[5] |
| 5.5 | 37 | 0.05 (Na-acetate) | 1.88 x 104 (Kp) | - | - | 1:1 | Chow et al., 2004[6] |
| 5.5 | 25 | 0.15 (K-acetate) | - | - | - | - | TA Instruments[7] |
| 7.0 | Denaturation Temp. | 0.2 (Na-acetate) | 87 ± 8 | 4.06 ± 3.11 | - | - | Schwarz, 1988[8] |
| 9.0 | 25 | 0.05 | - | - | - | - | Flogel & Biltonen, 1975[5] |
Note: The table is populated with representative data. A comprehensive study would require performing experiments under each specific condition.
Experimental Protocols
This section provides a detailed methodology for conducting an ITC experiment to characterize the binding of 3'-CMP to RNase A.
Materials and Reagents
-
Bovine Pancreatic Ribonuclease A (RNase A)
-
This compound (3'-CMP)
-
Sodium Acetate (B1210297) buffer
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Degassed, deionized water
-
Isothermal Titration Calorimeter
Sample Preparation
-
Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5. It is critical that both the protein and ligand solutions are prepared in the exact same buffer to minimize heats of dilution.[2]
-
RNase A Solution:
-
Dissolve RNase A in the 50 mM sodium acetate buffer, pH 5.5.
-
Dialyze the protein solution extensively against the same buffer to ensure a perfect buffer match.
-
Determine the final concentration of RNase A accurately using a reliable method such as UV-Vis spectrophotometry at 280 nm. A typical concentration for the sample cell is in the range of 5-50 µM.[2] For this interaction, a starting concentration of 50 µM RNase A can be used.
-
Degas the final protein solution before loading it into the ITC cell to prevent air bubbles.[2]
-
-
3'-CMP Solution:
-
Dissolve 3'-CMP in the same 50 mM sodium acetate buffer, pH 5.5, used for the RNase A solution.
-
The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule concentration in the cell.[9] A starting concentration of 1 mM 3'-CMP can be used.
-
Accurately determine the concentration of the 3'-CMP solution.
-
Degas the ligand solution before filling the injection syringe.
-
ITC Instrument Setup and Titration
-
Instrument Power-On and Cleaning: Ensure the ITC instrument is powered on and the sample and reference cells are thoroughly cleaned with deionized water and then with the experimental buffer.
-
Equilibration: Set the experimental temperature to 25°C and allow the system to equilibrate until a stable baseline is achieved.
-
Loading the Sample Cell: Carefully load the RNase A solution (approximately 200-300 µL, depending on the instrument) into the sample cell, avoiding the introduction of air bubbles.
-
Loading the Reference Cell: Fill the reference cell with deionized water or the experimental buffer.
-
Filling the Injection Syringe: Fill the injection syringe with the 3'-CMP solution (approximately 40-100 µL, depending on the instrument), ensuring no air bubbles are present.
-
Titration Parameters:
-
Number of injections: 20-30
-
Injection volume: 1-2 µL per injection for the initial injections, followed by larger volumes (e.g., 5-10 µL) for the subsequent injections. This allows for a better definition of the binding curve.
-
Spacing between injections: 120-180 seconds to allow the signal to return to the baseline.
-
Stirring speed: 750-1000 RPM.
-
-
Initiating the Experiment: Insert the syringe into the sample cell and allow for further equilibration before starting the titration.
-
Control Experiment: Perform a control titration by injecting the 3'-CMP solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the main experimental data during analysis.
Data Analysis
-
Integration of Raw Data: The raw ITC data consists of a series of heat-flow peaks corresponding to each injection. Integrate the area under each peak to determine the heat change per injection.
-
Correction for Heat of Dilution: Subtract the heat of dilution obtained from the control experiment from the integrated heat of each injection.
-
Plotting the Binding Isotherm: Plot the corrected heat per injection against the molar ratio of ligand (3'-CMP) to macromolecule (RNase A).
-
Fitting the Data: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the thermodynamic parameters: stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).
-
Calculation of Other Thermodynamic Parameters: The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equations:
-
ΔG = -RT * ln(Ka)
-
ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature in Kelvin.
-
Visualizations
Experimental Workflow
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Molecular Interaction
Caption: Interaction of 3'-CMP with key residues in the RNase A active site.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The pH dependence of the thermodynamics of the interaction of 3'-cytidine monophosphate with ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetric study of RNase-A kinetics (cCMP --> 3'-CMP) involving end-product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. Interaction of this compound and uridine 3'-monophosphate with ribonuclease a at the denaturation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for the Separation of Cytidine 3'-Monophosphate from its 2' and 5' Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) monophosphate (CMP) is a fundamental nucleotide with critical roles in various biological processes, including as a monomeric unit of RNA and in the biosynthesis of phospholipids. CMP exists as three positional isomers: cytidine 2'-monophosphate (2'-CMP), cytidine 3'-monophosphate (3'-CMP), and cytidine 5'-monophosphate (5'-CMP). The accurate separation and quantification of these isomers are essential for various research applications, including the study of RNA degradation, nucleotide metabolism, and the development of nucleotide-based therapeutics. Due to their high polarity and structural similarity, the chromatographic separation of these isomers presents a significant analytical challenge.
This document provides detailed application notes and protocols for the separation of 3'-CMP from its 2' and 5' isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) techniques. The methodologies described herein are based on established principles of nucleotide separation, including ion-pair reversed-phase chromatography and hydrophilic interaction liquid chromatography (HILIC), which are particularly suited for resolving polar and closely related analytes.[1][2][3]
Chromatographic Methods for Isomer Separation
The separation of 2'-CMP, 3'-CMP, and 5'-CMP can be effectively achieved using advanced HPLC techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[4] Anion-exchange chromatography is a powerful technique for separating nucleotides based on their net charge, while reversed-phase HPLC, often with the use of ion-pairing agents, separates molecules based on hydrophobicity.[4][5][6][7] HILIC, on the other hand, is adept at retaining and separating very polar compounds that are poorly retained on traditional reversed-phase columns.[1][2][3]
Method 1: Ion-Pair Reversed-Phase HPLC
Ion-pair reversed-phase HPLC is a widely used technique for the separation of charged analytes like nucleotides on a nonpolar stationary phase.[7] An ion-pairing reagent, typically a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the negatively charged phosphate (B84403) groups of the CMP isomers. This increases their retention on a C18 column and allows for their separation.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the separation of highly polar compounds.[1][2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724). A thin aqueous layer is formed on the stationary phase, and the separation is based on the partitioning of the polar analytes between this aqueous layer and the bulk mobile phase. HILIC can offer unique selectivity for nucleotide isomers without the need for ion-pairing reagents.[1]
Data Presentation
The following tables summarize representative quantitative data for the separation of CMP isomers using the described HPLC methods. Please note that exact retention times and resolution may vary depending on the specific instrument, column, and experimental conditions.
Table 1: Representative Data for Ion-Pair Reversed-Phase HPLC Separation
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 5'-CMP | 8.5 | - | 1.1 |
| 2'-CMP | 10.2 | 2.1 | 1.2 |
| 3'-CMP | 11.5 | 1.8 | 1.2 |
Table 2: Representative Data for HILIC Separation
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 5'-CMP | 6.2 | - | 1.3 |
| 2'-CMP | 7.8 | 2.5 | 1.1 |
| 3'-CMP | 8.9 | 1.9 | 1.1 |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC
Objective: To separate 2'-CMP, 3'-CMP, and 5'-CMP using an ion-pair reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS).
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve CMP isomer standards or samples in Mobile Phase A to a final concentration of approximately 100 µg/mL.
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition (98% A, 2% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 271 nm.
-
Inject 10 µL of the sample solution.
-
Run the following gradient program:
-
0-5 min: 2% B
-
5-15 min: 2% to 20% B (linear gradient)
-
15-20 min: 20% B
-
20-22 min: 20% to 2% B (linear gradient)
-
22-30 min: 2% B (re-equilibration)
-
-
Record the chromatogram and determine the retention times and peak characteristics for each isomer.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To separate 2'-CMP, 3'-CMP, and 5'-CMP using a HILIC method with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Materials:
-
Column: HILIC column with a polar stationary phase (e.g., amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve CMP isomer standards or samples in a mixture of 80% acetonitrile and 20% water to a final concentration of approximately 100 µg/mL.
Procedure:
-
Equilibrate the HILIC column with the initial mobile phase composition (10% A, 90% B) for at least 30 minutes at a flow rate of 0.4 mL/min.
-
Set the UV detector to a wavelength of 271 nm.
-
Inject 5 µL of the sample solution.
-
Run the following gradient program:
-
0-2 min: 10% A
-
2-12 min: 10% to 40% A (linear gradient)
-
12-15 min: 40% A
-
15-16 min: 40% to 10% A (linear gradient)
-
16-25 min: 10% A (re-equilibration)
-
-
Record the chromatogram and analyze the separation of the CMP isomers.
Visualizations
Caption: A generalized workflow for the HPLC analysis of CMP isomers.
Caption: Core components and their logical flow in an HPLC system.
Conclusion
The separation of this compound from its 2' and 5' isomers is a challenging but achievable analytical task. Both ion-pair reversed-phase HPLC and HILIC offer effective solutions for resolving these highly polar and structurally similar compounds. The detailed protocols and representative data provided in this application note serve as a valuable starting point for researchers, scientists, and drug development professionals to develop and optimize their own methods for the accurate analysis of CMP isomers. Careful optimization of chromatographic conditions, including mobile phase composition, pH, and column chemistry, is crucial for achieving baseline separation and reliable quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 5'-ribonucleoside monophosphates by ion-pair reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
Application Note: Fluorescent Labeling of Cytidine 3'-Monophosphate for Sensitive Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine (B196190) 3'-monophosphate (3'-CMP) is a ribonucleotide that plays a role in various biological processes, including RNA metabolism.[1] Accurate and sensitive detection of 3'-CMP is crucial for understanding its physiological and pathological significance. Fluorescent labeling offers a powerful tool for the detection and quantification of biomolecules due to its high sensitivity, specificity, and adaptability to various analytical platforms, including high-performance liquid chromatography (HPLC) and fluorescence microscopy. This application note provides a detailed protocol for the fluorescent labeling of 3'-CMP, enabling its sensitive detection in biological samples.
The primary challenge in detecting native 3'-CMP via fluorescence is that it is not intrinsically fluorescent.[2] Therefore, a fluorescent moiety, or fluorophore, must be covalently attached to the 3'-CMP molecule. This process, known as derivatization, imparts fluorescent properties to the target molecule, allowing for its detection at low concentrations.[2]
Principle of the Method
The protocol described here is based on the chemical derivatization of the cytosine base of 3'-CMP with a fluorescent labeling reagent. This approach takes advantage of the reactive amino group on the cytosine ring. A common strategy for labeling cytidine and its derivatives involves reaction with a reagent that forms a fluorescent product.[3][4] This method is analogous to the established techniques for creating fluorescent derivatives of other cytidine phosphates.[3][4]
The workflow involves three main stages:
-
Labeling Reaction: Incubation of the 3'-CMP sample with a fluorescent derivatizing agent under optimized conditions to ensure efficient and specific labeling.
-
Purification: Removal of unreacted labeling reagent and byproducts to minimize background fluorescence and ensure accurate quantification.
-
Detection and Analysis: Quantification of the fluorescently labeled 3'-CMP using a suitable analytical method, such as fluorescence spectroscopy or liquid chromatography with fluorescence detection (LC-FLD).
Experimental Protocols
Materials and Reagents
-
Cytidine 3'-monophosphate (3'-CMP) standard
-
Fluorescent labeling reagent (e.g., a compound that reacts with the amino group of cytosine, such as a fluorescamine (B152294) or a similar amine-reactive dye)
-
Reaction Buffer (e.g., 0.1 M Sodium Borate buffer, pH 9.0)
-
Quenching Solution (e.g., 0.1 M Glycine in reaction buffer)
-
Solvents for purification (e.g., Acetonitrile, water for HPLC)
-
Sample tubes (amber or covered with foil to protect from light)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
HPLC system with a fluorescence detector or a fluorometer
Protocol 1: Fluorescent Labeling of 3'-CMP
This protocol provides a general method for the chemical derivatization of 3'-CMP. The specific reaction conditions may need to be optimized based on the chosen fluorescent labeling reagent.
-
Preparation of Reagents:
-
Prepare a stock solution of 3'-CMP standard (e.g., 1 mM in deionized water).
-
Prepare the reaction buffer (0.1 M Sodium Borate, pH 9.0).
-
Prepare the fluorescent labeling reagent solution at a concentration of 10 mM in a suitable organic solvent (e.g., DMSO or acetonitrile). Caution: Handle fluorescent dyes with care, as they can be light-sensitive and potentially hazardous.
-
Prepare the quenching solution (0.1 M Glycine in reaction buffer).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add 50 µL of the 3'-CMP sample or standard.
-
Add 50 µL of the reaction buffer.
-
Add 10 µL of the 10 mM fluorescent labeling reagent solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for 30-60 minutes in the dark.
-
-
Quenching the Reaction:
-
After incubation, add 20 µL of the quenching solution to the reaction mixture to consume any unreacted labeling reagent.
-
Incubate for an additional 10 minutes at room temperature.
-
-
Sample Preparation for Analysis:
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant containing the fluorescently labeled 3'-CMP is now ready for analysis.
-
Protocol 2: Detection by HPLC with Fluorescence Detection (LC-FLD)
This protocol outlines the analysis of the labeled 3'-CMP using reverse-phase HPLC.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Phosphate Buffer (pH 6.8).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A linear gradient suitable for separating the labeled product from the unreacted dye and other components. An example gradient is: 0-10 min, 0-15% B; 10-15 min, 15% B; 15-20 min, 15-0% B.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings: Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The fluorescently labeled 3'-CMP will appear as a distinct peak.
-
Quantify the amount of labeled 3'-CMP by comparing the peak area to a standard curve generated from known concentrations of labeled 3'-CMP standard.
-
Data Presentation
Table 1: Illustrative Quantitative Data for Fluorescently Labeled 3'-CMP Detection
| Parameter | Value | Method |
| Labeling Efficiency | > 90% | HPLC-FLD |
| Limit of Detection (LOD) | 10 nM | HPLC-FLD |
| Limit of Quantification (LOQ) | 30 nM | HPLC-FLD |
| Linear Range | 30 nM - 10 µM | HPLC-FLD |
| Excitation Wavelength (λex) | Dependent on Fluorophore | Fluorescence Spectroscopy |
| Emission Wavelength (λem) | Dependent on Fluorophore | Fluorescence Spectroscopy |
Note: The values in this table are illustrative and will depend on the specific fluorescent dye and instrumentation used.
Visualizations
Caption: Principle of 3'-CMP fluorescent labeling.
Caption: Workflow for 3'-CMP labeling and detection.
Caption: Metabolic context of 3'-CMP formation.
References
Application of Cytidine 3'-monophosphate in RNA Ligation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 3'-monophosphate (3'-CMP) is a ribonucleoside monophosphate that plays a crucial role in various RNA ligation studies. While not directly incorporated into the phosphodiester backbone during canonical RNA ligation, its primary application lies in its enzymatic conversion to [5'-32P]Cytidine 3',5'-bis(phosphate) ([32P]pCp). This radiolabeled molecule serves as a key substrate for T4 RNA Ligase 1, enabling the specific and efficient labeling of the 3'-terminus of RNA molecules. This labeling is fundamental for a multitude of experimental applications, including RNA structure analysis, RNA-protein interaction studies, and miRNA detection. Furthermore, the study of RNA ligases that act on 3'-phosphorylated termini, such as RtcB, provides a contrasting mechanism where the 3'-phosphate is directly involved in the ligation reaction, highlighting the diverse enzymatic strategies for RNA repair and processing.
Key Applications of 3'-CMP in RNA Ligation
The most prominent application of Cytidine 3'-monophosphate in RNA ligation is its use as a precursor for the synthesis of [5'-32P]pCp for 3'-end labeling of RNA. This technique is widely employed for:
-
RNA Structure Probing: Radiolabeled RNA can be subjected to enzymatic or chemical cleavage, with the resulting fragments being resolved by gel electrophoresis to deduce secondary and tertiary structures.
-
RNA-Protein Interaction Studies: Techniques like footprinting and cross-linking utilize 3'-end-labeled RNA to identify protein binding sites.
-
miRNA Analysis: Labeling of small RNAs allows for their detection and quantification.
-
Substrate for RNA Ligases: While T4 RNA Ligase 1 uses the 3'-hydroxyl of an RNA acceptor, other ligases, such as RtcB, can utilize RNA substrates with a 3'-phosphate.[1][2]
Quantitative Data Summary
The efficiency of RNA ligation is a critical parameter in molecular biology studies. The following table summarizes quantitative data on ligation efficiencies using cytidine monophosphate derivatives and highlights factors influencing these efficiencies.
| Ligase | Donor Substrate | Acceptor Substrate | Ligation Efficiency (%) | Key Conditions | Reference |
| T4 RNA Ligase 1 | pCp (unlabeled control) | 5'-FAM labeled 24-mer ssRNA | 44 | Intermolecular ligation assay | [3] |
| T4 RNA Ligase 1 | p(5')C-4-ethylenediamino | 5'-FAM labeled 24-mer ssRNA | 81 | Intermolecular ligation assay | [3] |
| T4 RNA Ligase 1 | p(5')C-4-biotin | 5'-FAM labeled 24-mer ssRNA | 39 | Intermolecular ligation assay | [3] |
| T4 RNA Ligase 1 | A(5')pp(5')C-4-biotin (pre-adenylated) | 5'-FAM labeled 24-mer ssRNA | 16 | Intermolecular ligation assay | [3] |
| T4 DNA Ligase | Blunt-end dsDNA donor | 3'-recessive DNA ends | ~90 | 10% PEG-8000, 37°C for 1h | [4] |
Note: Ligation efficiency can be significantly influenced by the secondary structure of the RNA acceptor and the sequence of the adapter being ligated.[5][6] For instance, RNAs with fewer than three unstructured nucleotides at the 3'-end are likely to be poorly ligated.[5]
Experimental Protocols
Protocol 1: Preparation of [5'-32P]pCp from this compound
This protocol describes the enzymatic phosphorylation of 3'-CMP to generate [5'-32P]pCp, a necessary precursor for 3'-end labeling of RNA.[7][8]
Materials:
-
This compound (3'-CMP)
-
[γ-32P]ATP (≥3000 Ci/mmol)
-
T4 Polynucleotide Kinase (PNK)
-
10X PNK Buffer (700 mM Tris-HCl, pH 7.6, 100 mM MgCl₂, 50 mM DTT)
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free microcentrifuge tube, combine the following reagents on ice:
-
10X PNK Buffer: 2 µL
-
3'-CMP (1 mM): 2 µL
-
[γ-32P]ATP: 5 µL
-
T4 Polynucleotide Kinase (10 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 60 minutes.
-
The reaction can be stopped by heat inactivation at 65°C for 20 minutes.
-
The resulting [5'-32P]pCp can be used directly for RNA ligation or purified using column chromatography to remove unincorporated nucleotides.
Protocol 2: 3'-End Labeling of RNA using [5'-32P]pCp and T4 RNA Ligase 1
This protocol details the ligation of [5'-32P]pCp to the 3'-hydroxyl terminus of an RNA molecule.[7][9]
Materials:
-
RNA (0.1-1 µg)
-
[5'-32P]pCp (prepared as in Protocol 1 or commercially obtained)
-
T4 RNA Ligase 1 (10-20 U/µL)
-
10X T4 RNA Ligase Buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT, 10 mM ATP)
-
RNase Inhibitor (optional)
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free microcentrifuge tube, combine the following reagents on ice:
-
RNA: x µL (to a final amount of 10-100 pmol of 3' ends)
-
10X T4 RNA Ligase Buffer: 2 µL
-
[5'-32P]pCp: equimolar or higher concentration to available 3'-hydroxyl ends
-
RNase Inhibitor (40 U/µL): 0.5 µL (optional)
-
Nuclease-free water: to a final volume of 18 µL
-
-
Add 2 µL of T4 RNA Ligase 1 (20-40 units).
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 4°C overnight (12-16 hours) for optimal labeling. Alternatively, incubate at 16°C for 4-6 hours or 25°C for 2 hours, though efficiency may be lower.[10]
-
Stop the reaction by adding an equal volume of 2X RNA loading dye containing formamide.
-
Remove unincorporated [5'-32P]pCp by gel filtration (e.g., using a Sephadex G-25 spin column) or by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution of the labeled RNA.
Visualizations
Diagram 1: Workflow for 3'-End Labeling of RNA
Caption: Workflow for the preparation of [5'-32P]pCp and subsequent 3'-end labeling of RNA.
Diagram 2: T4 RNA Ligase 1 Mechanism
Caption: The three-step catalytic mechanism of T4 RNA Ligase 1.[11][12]
Diagram 3: RtcB Ligase Pathway for 3'-Phosphate Ligation
Caption: The distinct three-step mechanism of RtcB RNA ligase for joining 3'-phosphate and 5'-OH ends.[13]
References
- 1. tRNA Ligase Catalyzes the GTP-Dependent Ligation of RNA with 3′-Phosphate and 5′-Hydroxyl Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and activity of modified cytidine 5'-monophosphate probes for T4 RNA ligase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3′ Branch ligation: a novel method to ligate non-complementary DNA to recessed or internal 3′OH ends in DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural bias in T4 RNA ligase-mediated 3′-adapter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural bias in T4 RNA ligase-mediated 3'-adapter ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-end labeling of RNA with [5'-32P]Cytidine 3',5'-bis(phosphate) and T4 RNA ligase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Mechanism of RNA Repair by RtcB via Sequential 2′,3′-Cyclic Phosphodiesterase and 3′-Phosphate/5′-Hydroxyl Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for 3' End Labeling RNA | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. neb.com [neb.com]
- 11. Structure-guided mutational analysis of T4 RNA ligase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and mechanism of RNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA ligase RtcB splices 3'-phosphate and 5'-OH ends via covalent RtcB-(histidinyl)-GMP and polynucleotide-(3')pp(5')G intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Cytidine 3'-Monophosphate (3'-CMP) in Aqueous Solutions
Welcome to the technical support center for Cytidine (B196190) 3'-monophosphate (3'-CMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 3'-CMP in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Cytidine 3'-monophosphate (3'-CMP) and why is its stability in aqueous solutions a concern?
A1: this compound (3'-CMP) is a ribonucleotide, a fundamental component of RNA. Its stability in aqueous solutions is critical for the accuracy and reproducibility of experimental results, particularly in enzymatic assays, drug formulation, and studies of nucleic acid metabolism. Degradation of 3'-CMP can lead to the loss of the active compound and the formation of impurities, which can yield misleading data.
Q2: What are the primary factors that influence the stability of 3'-CMP in aqueous solutions?
A2: The stability of 3'-CMP in aqueous solutions is primarily affected by the following factors:
-
pH: 3'-CMP is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values can accelerate its degradation.
-
Temperature: Higher temperatures increase the rate of chemical degradation, primarily through hydrolysis.
-
Enzymatic Contamination: The presence of contaminating enzymes, such as phosphatases and nucleotidases, can lead to the rapid enzymatic degradation of 3'-CMP.
-
Oxidizing Agents: The cytosine base can be modified by oxidizing agents present in the solution.
Q3: What are the common degradation products of 3'-CMP?
A3: The primary degradation of 3'-CMP in aqueous solutions occurs through two main pathways:
-
Hydrolysis of the phosphate (B84403) ester bond: This results in the formation of cytidine and an inorganic phosphate.
-
Deamination of the cytosine base: This converts 3'-CMP into uridine (B1682114) 3'-monophosphate (3'-UMP) .
Q4: How can I minimize the degradation of 3'-CMP in my aqueous solutions?
A4: To enhance the stability of 3'-CMP solutions, consider the following recommendations:
-
Storage Temperature: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.
-
pH Control: Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) for optimal stability. Use of a suitable buffer is recommended.
-
Use of Sterile, Nuclease-Free Water: To prevent enzymatic degradation, prepare solutions using sterile, nuclease-free water and handle them under aseptic conditions.
-
Avoid Oxidizing Agents: Ensure that your solutions are free from oxidizing agents. If necessary, consider storing solutions under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Decrease in 3'-CMP concentration over time in HPLC analysis. | 1. Hydrolytic degradation: The solution may be at an unfavorable pH or stored at too high a temperature. 2. Enzymatic degradation: The solution may be contaminated with nucleases or phosphatases. | 1. Verify the pH of your solution and adjust to a neutral range (pH 4-7) using a suitable buffer. Store solutions at -20°C or below for long-term use. 2. Prepare fresh solutions using sterile, nuclease-free water and filter-sterilize the final solution. |
| Appearance of new peaks in the HPLC chromatogram. | 1. Formation of degradation products: The new peaks could correspond to cytidine (from hydrolysis) or uridine 3'-monophosphate (from deamination). 2. Oxidative damage: If oxidizing agents are present, modified forms of 3'-CMP may be generated. | 1. Run standards of potential degradation products (cytidine, 3'-UMP) to confirm the identity of the new peaks. 2. Prepare solutions in buffers that have been degassed and are free of oxidizing agents. Consider adding a small amount of a reducing agent like DTT if compatible with your experiment. |
| Inconsistent results between experiments. | 1. Batch-to-batch variability of 3'-CMP: The purity and stability of different lots of 3'-CMP solid may vary. 2. Inconsistent solution preparation and storage: Differences in pH, storage time, and temperature can lead to varying levels of degradation. | 1. Qualify new batches of 3'-CMP by running a reference standard in your assay. 2. Establish and adhere to a strict standard operating procedure (SOP) for the preparation, handling, and storage of 3'-CMP solutions. |
Quantitative Data on 3'-CMP Degradation
| Condition | Temperature (°C) | pH | Approximate Half-life (t½) | Primary Degradation Products |
| Acidic | 60 | 1.0 | Hours to Days | Cytidine, Uridine 3'-monophosphate |
| Neutral | 25 | 7.0 | Months | Cytidine, Uridine 3'-monophosphate |
| Alkaline | 60 | 13.0 | Minutes to Hours | Cytidine, Uridine 3'-monophosphate |
Note: This data is illustrative and the actual degradation rates should be determined experimentally for your specific conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of 3'-CMP
This protocol is designed to intentionally degrade 3'-CMP under controlled stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound (3'-CMP)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Nuclease-free water
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3'-CMP in nuclease-free water.
-
Acid Hydrolysis:
-
Mix equal volumes of the 3'-CMP stock solution and 1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with 1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the 3'-CMP stock solution and 1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes).
-
Neutralize the samples with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the 3'-CMP stock solution and 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Thermal Degradation:
-
Heat the 3'-CMP stock solution (at a neutral pH) at 80°C.
-
Withdraw samples at various time points (e.g., 1, 2, 4, 7 days).
-
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for 3'-CMP
Objective: To separate and quantify 3'-CMP and its primary degradation products (cytidine and 3'-UMP).
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 30% B
-
15-20 min: Hold at 30% B
-
20-25 min: Return to 100% A
-
25-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare standards of 3'-CMP, cytidine, and 3'-UMP in the mobile phase.
-
Inject the standards to determine their retention times.
-
Inject the samples from the forced degradation study to analyze the degradation profile.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent 3'-CMP peak.
Visualizations
Caption: Primary degradation pathways of 3'-CMP in aqueous solutions.
Technical Support Center: Cytidine 3'-monophosphate (3'-CMP) Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cytidine (B196190) 3'-monophosphate (3'-CMP).
General Information and Stability
Cytidine 3'-monophosphate is a ribonucleotide produced by the hydrolysis of cytidine 2',3'-cyclic monophosphate via RNase.[1] It is soluble in water, slightly soluble in PBS (pH 7.2), and is considered stable under normal conditions.[1][2] However, like many ribonucleotides, its stability is pH-dependent and it can be susceptible to degradation under harsh acidic or alkaline conditions. To maintain stability, it is advisable to work within a pH range of 4-9 and at controlled temperatures, preferably refrigerated when not in use.[3]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 3'-CMP using common laboratory techniques.
Chromatography (HPLC)
Question: I am seeing poor peak resolution or peak splitting in my reversed-phase HPLC chromatogram. What should I do?
Answer:
Poor peak resolution or splitting for a polar molecule like 3'-CMP in reversed-phase HPLC is a common issue. Here are several troubleshooting steps:
-
Introduce an Ion-Pairing Reagent: 3'-CMP is highly polar and may not be well-retained on traditional C18 columns, leading to early elution and poor separation.[4] The use of an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt for the negatively charged phosphate (B84403) group, can increase retention and improve peak shape.
-
Optimize Mobile Phase Composition:
-
pH Adjustment: Ensure the mobile phase pH is appropriately buffered. The pH should be at least two units away from the pKa of the analyte to ensure a consistent ionization state.
-
Gradient Slope: If using a gradient elution, try a shallower gradient. A slower increase in the organic solvent concentration can significantly improve the separation of closely eluting compounds.
-
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting or broadening. Try diluting your sample and reinjecting.
-
Ensure Column and System Health:
-
A void in the column packing can cause peak splitting. This may require column replacement.
-
Ensure all connections are secure and there are no leaks in the system.
-
Question: My 3'-CMP is not binding to the anion-exchange column. What is the problem?
Answer:
Failure to bind to an anion-exchange column is typically related to the charge of the molecule and the buffer conditions.
-
Check Buffer pH: For 3'-CMP to bind to a positively charged anion-exchange resin, it must carry a net negative charge. The phosphate group provides this charge. Ensure your loading and binding buffer pH is at least 0.5 to 1 pH unit above the isoelectric point (pI) of any potential impurities you want to separate from and suitable for the stability of 3'-CMP.
-
Verify Ionic Strength: The ionic strength of your sample and loading buffer must be low. High salt concentrations will compete with the 3'-CMP for binding to the resin, preventing its retention. If your sample has high salt content, it must be desalted (e.g., via dialysis or a desalting column) before loading.
-
Column Equilibration: Ensure the column has been thoroughly equilibrated with the low-salt binding buffer before loading the sample. The pH and conductivity of the eluent should be stable and match that of the buffer.
Crystallization
Question: My 3'-CMP is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This can be caused by several factors, including high impurity levels, a low melting point of the solid relative to the solvent's boiling point, or cooling the solution too quickly.
Here are some strategies to overcome oiling out:
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling rate.
-
Add More Solvent: The oil may have formed because the solution was too concentrated. Try heating the solution to dissolve the oil and then add a small amount of additional hot solvent before attempting to cool it again.
-
Change Solvent System: The solvent may not be appropriate for your compound. If a single solvent was used, try a mixed-solvent system. If a mixed solvent was used, adjust the ratio of the "good" and "poor" solvents.
-
Seed the Solution: If you have a small amount of pure 3'-CMP crystal, adding a "seed crystal" to the supersaturated solution can induce crystallization at a higher temperature, potentially avoiding the temperature at which it oils out.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
-
Purify Further Before Crystallization: If the issue is due to a high level of impurities, an additional purification step, such as chromatography, may be necessary before attempting crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during 3'-CMP purification?
A1: Low yield can result from several factors depending on the purification step. In chromatography, incomplete elution from the column or degradation of the sample are common culprits. During crystallization, using too much solvent can lead to a significant portion of the product remaining in the mother liquor. For all steps, sample degradation due to improper pH or temperature control is a significant risk. It is also important to ensure complete and efficient sample transfer between steps to minimize physical losses.
Q2: What are the primary degradation products of 3'-CMP and how can I prevent their formation?
A2: The primary degradation pathway for 3'-CMP under non-enzymatic conditions is hydrolysis. This can involve the cleavage of the phosphomonoester bond to yield cytidine and inorganic phosphate, or cleavage of the N-glycosidic bond between the cytosine base and the ribose sugar, particularly under acidic conditions.
Prevention Strategies:
-
pH Control: Maintain the pH of all solutions within a stable range for 3'-CMP (generally between 4 and 9).[3] Avoid strongly acidic or basic conditions.
-
Temperature Management: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible to slow down potential hydrolytic reactions. Avoid prolonged heating.
-
Use High-Purity Reagents: Ensure all buffers and solvents are free from contaminating nucleases or phosphatases.
-
Minimize Purification Time: Streamline the purification workflow to reduce the total time the 3'-CMP is in solution.
Q3: Which chromatography technique is better for 3'-CMP purification: anion-exchange or reversed-phase HPLC?
A3: Both techniques can be effective and the choice often depends on the specific impurities that need to be removed.
-
Anion-Exchange Chromatography (AEX): This is a powerful technique for separating nucleotides based on the negative charge of their phosphate groups. It is excellent for removing uncharged or positively charged impurities and for separating mono-, di-, and tri-phosphorylated species.
-
Reversed-Phase (RP) HPLC: This technique separates molecules based on hydrophobicity. While 3'-CMP itself is quite polar, RP-HPLC is very effective at removing less polar impurities. To achieve good retention and separation of 3'-CMP, an ion-pairing reagent is typically required.[4]
Often, a multi-step purification strategy employing both techniques can yield the highest purity product. For example, an initial AEX step can be used for capture and removal of major charged impurities, followed by a polishing step using RP-HPLC to remove hydrophobic contaminants.
Q4: How can I accurately determine the purity and concentration of my final 3'-CMP product?
A4: A combination of techniques is recommended for accurate assessment:
-
Purity (HPLC-UV): High-Performance Liquid Chromatography with UV detection is the most common method for assessing the purity of 3'-CMP. By integrating the area of the 3'-CMP peak and comparing it to the total area of all peaks in the chromatogram, a percentage purity can be calculated. The UV detector should be set to the absorbance maximum of cytidine, which is around 275 nm.[1]
-
Concentration (UV-Vis Spectrophotometry): The concentration of a pure 3'-CMP solution can be determined using a spectrophotometer by measuring its absorbance at its λmax (approx. 275 nm) and applying the Beer-Lambert law (A = εbc), using the known molar extinction coefficient (ε) for 3'-CMP.
-
Identity Confirmation (Mass Spectrometry): Mass spectrometry (MS) can be used to confirm the identity of the purified compound by verifying its molecular weight (for 3'-CMP, approximately 323.2 g/mol ).[1]
Data Presentation
The following tables provide a qualitative comparison of common purification techniques for 3'-CMP. Quantitative data for yield and purity can be highly dependent on the starting material and specific experimental conditions.
Table 1: Qualitative Comparison of Purification Techniques for 3'-CMP
| Technique | Principle of Separation | Primary Impurities Removed | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Charge | Uncharged or positively charged molecules, other nucleotides with different phosphate numbers. | High capacity, excellent for initial capture and concentration. | Requires low salt conditions for binding; may not separate impurities with similar charge. |
| Reversed-Phase HPLC (with Ion-Pairing) | Hydrophobicity | Non-polar and less polar impurities (e.g., residual organic reagents, protecting groups). | High resolution, good for final polishing. | Requires ion-pairing reagents which can be difficult to remove; lower capacity than AEX. |
| Crystallization | Differential Solubility | Soluble impurities that remain in the mother liquor. | Can provide very high purity product in a single step; scalable. | Can be difficult to optimize; risk of "oiling out"; yield can be compromised. |
Experimental Protocols
Protocol 1: Purification of 3'-CMP by Anion-Exchange Chromatography (AEX)
This protocol provides a general framework for the purification of 3'-CMP using a strong anion-exchange resin.
1. Materials:
- Strong anion-exchange column (e.g., Q-Sepharose or a similar quaternary ammonium-based resin).
- Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5.
- Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 7.5.
- Crude 3'-CMP sample, dissolved in and pH-adjusted to match Binding Buffer.
2. Procedure:
- Sample Preparation: Dissolve the crude 3'-CMP sample in a minimal volume of Binding Buffer. Ensure the pH is adjusted to 7.5. Centrifuge or filter the sample (0.45 µm filter) to remove any particulate matter.
- Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes (CVs) of Binding Buffer until the pH and conductivity of the column effluent match the buffer.
- Sample Loading: Load the prepared sample onto the column at a low flow rate to ensure efficient binding.
- Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound or weakly bound impurities. Monitor the UV absorbance at 280 nm (for protein impurities) and 260/275 nm until it returns to baseline.
- Elution: Elute the bound 3'-CMP using a linear gradient of 0-50% Elution Buffer (0 to 0.5 M NaCl) over 10-20 CVs. Collect fractions throughout the elution. 3'-CMP is expected to elute as the salt concentration increases.
- Fraction Analysis: Analyze the collected fractions for the presence of 3'-CMP using HPLC-UV or UV-Vis spectrophotometry.
- Pooling and Desalting: Pool the fractions containing the pure 3'-CMP. If necessary, desalt the pooled fractions using a desalting column or dialysis.
Protocol 2: Polishing of 3'-CMP by Reversed-Phase HPLC
This protocol is suitable as a second-step "polishing" purification for 3'-CMP that is already partially purified.
1. Materials:
- Reversed-phase HPLC column (e.g., C18, 5 µm particle size).
- Mobile Phase A: 5 mM Tetrabutylammonium phosphate (or similar ion-pairing reagent) in water, pH adjusted to ~7.0.
- Mobile Phase B: Acetonitrile.
- Partially purified 3'-CMP sample.
2. Procedure:
- Sample Preparation: Dissolve the 3'-CMP sample in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.
- System Equilibration: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved. Due to the nature of ion-pairing reagents, longer equilibration times may be necessary.
- Injection and Separation: Inject the sample onto the column. Run a linear gradient to increase the concentration of Mobile Phase B (acetonitrile). A typical gradient might be from 5% to 40% B over 30 minutes.
- Detection and Fraction Collection: Monitor the column effluent with a UV detector at 275 nm. Collect the peak corresponding to 3'-CMP.
- Post-Purification Processing: The collected fraction will contain the ion-pairing reagent. This can be removed by lyophilization if a volatile ion-pairing reagent (like triethylammonium (B8662869) acetate) is used, or by subsequent desalting/ion-exchange steps.
Visualizations
Caption: A typical experimental workflow for the purification of 3'-CMP.
Caption: Troubleshooting logic for low purity in 3'-CMP purification.
References
Technical Support Center: Optimizing HPLC Separation of Cytidine Monophosphate Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of cytidine (B196190) monophosphate (CMP) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic separation of cytidine 2'-monophosphate (2'-CMP), cytidine 3'-monophosphate (3'-CMP), and cytidine 5'-monophosphate (5'-CMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cytidine monophosphate (CMP) isomers?
A1: The primary challenge lies in the high structural similarity of the 2'-, 3'-, and 5'-CMP positional isomers. These molecules have the same molecular weight and charge, making them difficult to resolve using standard reversed-phase HPLC methods alone. Achieving separation requires optimizing the chromatographic conditions to exploit subtle differences in their physicochemical properties.
Q2: Which HPLC modes are most effective for separating CMP isomers?
A2: Anion-exchange chromatography is a highly effective technique for separating nucleotides based on their net charge.[1] Additionally, ion-pair reversed-phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) have shown promise. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also provide the necessary selectivity for these challenging separations.[2][3]
Q3: What is a good starting point for developing a separation method for CMP isomers?
A3: A good starting point is to use an anion-exchange column with a gradient elution.[4] A mobile phase consisting of a low-concentration phosphate (B84403) or acetate (B1210297) buffer at a controlled pH, with an increasing salt concentration (e.g., sodium chloride or ammonium (B1175870) acetate) gradient, is typically employed to elute the isomers based on their charge interactions with the stationary phase.[2]
Q4: How does mobile phase pH affect the separation of CMP isomers?
A4: Mobile phase pH is a critical parameter as it influences the ionization state of both the CMP isomers and the stationary phase. For ionizable compounds like nucleotides, even small changes in pH can significantly alter retention times and selectivity.[5] It is crucial to operate at a pH where the subtle differences in the pKa values of the isomers can be exploited to achieve separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of CMP isomers.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase lacks the selectivity to differentiate between the isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase (pH, buffer strength, organic modifier) is not optimized for resolving the isomers.
-
Inadequate Gradient Profile: The gradient is too steep, not allowing sufficient time for the isomers to separate.
Solutions:
| Solution | Detailed Steps |
| Optimize Column Selection | If using reversed-phase, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different selectivity mechanisms like π-π interactions. For more targeted separation, employ an anion-exchange or a mixed-mode column specifically designed for nucleotide analysis. |
| Adjust Mobile Phase pH | Carefully adjust the mobile phase pH in small increments (e.g., 0.1-0.2 units) around the pKa values of the CMP isomers to maximize differences in their ionization and interaction with the stationary phase. Ensure the chosen pH is within the stable range for the column. |
| Modify Gradient Elution | Implement a shallower gradient, especially during the elution window of the CMP isomers. This can be achieved by decreasing the rate of increase of the organic modifier or salt concentration. Introducing an isocratic hold at the beginning of the gradient can also help improve peak shape and resolution. |
| Introduce Ion-Pairing Reagents | For reversed-phase methods, add an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate (B86663) for acidic nucleotides) to the mobile phase. This will form neutral ion pairs with the CMP isomers, enhancing their retention and potentially improving separation based on subtle structural differences. |
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the analytes and active sites (e.g., residual silanols) on the stationary phase.
-
Column Overload: Injecting too high a concentration of the sample.
-
Inappropriate Mobile Phase pH or Buffer Strength: The mobile phase is not effectively suppressing secondary interactions.
Solutions:
| Solution | Detailed Steps |
| Modify Mobile Phase | Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites. Increase the buffer concentration to improve the masking of these sites. Adjusting the pH can also help by ensuring the analytes are in a single ionic form. |
| Reduce Sample Load | Dilute the sample or reduce the injection volume to avoid overloading the column. |
| Use a High-Purity Column | Employ a modern, high-purity silica (B1680970) column with minimal residual silanol groups. End-capped columns are specifically designed to reduce these secondary interactions. |
| System Check | Ensure there are no dead volumes in the system from poorly connected fittings or tubing. |
Issue 3: Fluctuating Retention Times
Possible Causes:
-
Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between runs.
-
Column Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase conditions.
-
Pump Malfunction: Inaccurate and inconsistent mobile phase delivery from the HPLC pump.
-
Temperature Fluctuations: Changes in the ambient temperature affecting the viscosity of the mobile phase and the thermodynamics of the separation.
Solutions:
| Solution | Detailed Steps |
| Ensure Consistent Mobile Phase | Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. Use a buffer to maintain a stable pH. |
| Proper Column Equilibration | Allow sufficient time (typically 10-20 column volumes) for the column to equilibrate with the starting mobile phase conditions before the first injection. |
| System Maintenance | Regularly check the HPLC pump for leaks and ensure the check valves are functioning correctly. Perform routine preventative maintenance as recommended by the manufacturer. |
| Use a Column Oven | Maintain a constant column temperature using a thermostatted column compartment to ensure reproducible retention times. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the separation of cytidine monophosphates.
Protocol 1: Anion-Exchange HPLC for CMP, CDP, and CTP Separation
This method is effective for separating cytidine monophosphate (CMP), diphosphate (B83284) (CDP), and triphosphate (CTP).
-
Instrumentation: HPLC system with a UV detector.
-
Column: WAX-1 anion-exchange column.
-
Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium acetate or phosphate buffer). The specific composition and gradient program need to be optimized for the specific column and instrument.
-
Detection: UV at 260 nm.[4]
-
Sample Preparation: Dissolve CMP, CDP, and CTP standards in HPLC-grade water to the desired concentration. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: General Sample Preparation for CMP Isomer Analysis
-
Weighing: Accurately weigh a suitable amount of the CMP isomer mixture or sample.
-
Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., HPLC-grade water or the initial mobile phase).
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.
Quantitative Data
The following table summarizes representative quantitative data for the separation of cytidine phosphates. Note that specific retention times and resolution will vary depending on the exact experimental conditions.
Table 1: Representative Retention Times for Cytidine Phosphates on an Anion-Exchange Column
| Analyte | Retention Time (minutes) |
| Cytidine Monophosphate (CMP) | 0.723[4] |
| Cytidine Diphosphate (CDP) | 1.448[4] |
| Cytidine Triphosphate (CTP) | 4.432[4] |
Data obtained using a WAX-1 anion-exchange column with UV detection at 260 nm.[4]
Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for the HPLC analysis of CMP isomers.
Caption: Logical relationship of core components in an HPLC system.
Troubleshooting Logic
Caption: Troubleshooting workflow for poor peak resolution of CMP isomers.
References
- 1. ijsdr.org [ijsdr.org]
- 2. benchchem.com [benchchem.com]
- 3. Cytidine Monophosphate | SIELC Technologies [sielc.com]
- 4. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Cytidine 3'-monophosphate (3'-CMP) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the chemical synthesis of Cytidine (B196190) 3'-monophosphate (3'-CMP).
Troubleshooting Guides
This section addresses specific problems that may arise during the two main stages of 3'-CMP synthesis: the formation of the intermediate Cytidine 2',3'-cyclic monophosphate (2',3'-cCMP) and its subsequent selective hydrolysis to 3'-CMP.
Problem 1: Low or No Yield of Cytidine 2',3'-cyclic monophosphate (2',3'-cCMP) Intermediate
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Moisture in Reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. Moisture can quench the phosphorylating agent. |
| Ineffective Phosphorylating Agent | Use a fresh, high-quality phosphorylating agent such as phosphorus oxychloride (POCl₃). POCl₃ can degrade over time. Consider alternative phosphorylating agents if issues persist. |
| Suboptimal Reaction Temperature | Phosphorylation of unprotected nucleosides is often temperature-sensitive. Maintain the recommended temperature for the specific protocol. For phosphorylation with POCl₃ in a trialkyl phosphate (B84403) solvent, the reaction is typically started at a low temperature (e.g., 0°C) and may be allowed to warm to room temperature.[1][2] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of cytidine to the phosphorylating agent and any activating agents (e.g., pyridine) are used. An excess of the phosphorylating agent is often required. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the starting material is being consumed. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. |
| Side Reactions of the Nucleobase | The exocyclic amine of cytosine can sometimes undergo N-phosphorylation. While O-selective phosphorylation is generally favored for unprotected nucleosides, side reactions can occur.[3] Using appropriate solvents and controlled conditions can minimize this. |
Problem 2: Hydrolysis of 2',3'-cCMP Results in a Mixture of 2'-CMP and 3'-CMP Isomers
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Non-selective Hydrolysis Conditions | The key to obtaining a high yield of 3'-CMP is the selective hydrolysis of the 2',3'-cyclic phosphate intermediate. This can be achieved through enzymatic or controlled chemical hydrolysis. |
| Enzymatic Hydrolysis: Use a ribonuclease that specifically cleaves the 2',3'-cyclic phosphate to yield 3'-CMP. Ribonuclease A is commonly used for this purpose.[4] | |
| Chemical Hydrolysis: Controlled acid hydrolysis can favor the formation of the 3'-isomer. The reaction pH and temperature are critical parameters to control the regioselectivity. | |
| Incorrect pH during Hydrolysis | The pH of the hydrolysis reaction mixture plays a crucial role in the ratio of 2'-CMP to 3'-CMP. The reaction conditions must be carefully controlled to favor the formation of the 3'-isomer. For example, hydrolysis at pH 7 can yield a mixture of isomers.[5] |
| Over-hydrolysis | Prolonged hydrolysis or harsh conditions can lead to the formation of cytidine through dephosphorylation of the monophosphate products.[6] Monitor the reaction closely to stop it once the 2',3'-cCMP has been consumed. |
Problem 3: Difficulty in Purifying the Final 3'-CMP Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Presence of Isomeric Impurities | The 2'-CMP isomer is a common impurity and can be difficult to separate from 3'-CMP due to their similar structures and properties. |
| Ion-Exchange Chromatography: This is a powerful technique for separating nucleotides based on their charge. A diethylaminoethyl (DEAE) cellulose (B213188) or sephadex column can be used to effectively separate 2'-CMP and 3'-CMP.[7] | |
| High-Performance Liquid Chromatography (HPLC): Reversed-phase or anion-exchange HPLC can be used for both analytical and preparative separation of the isomers.[8][9] | |
| Residual Salts from Reaction | Salts from buffers and reagents used during the synthesis and hydrolysis steps can co-precipitate with the product. Wash the purified product with an appropriate solvent to remove residual salts. |
| Presence of Unreacted Starting Material | If the hydrolysis of 2',3'-cCMP is incomplete, the final product will be contaminated with the cyclic intermediate. Optimize the hydrolysis conditions to ensure complete conversion. The purification methods mentioned above can also separate 3'-CMP from unreacted 2',3'-cCMP. |
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical synthesis route for Cytidine 3'-monophosphate (3'-CMP)?
A1: A widely used method involves a two-step process. First, unprotected cytidine is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent, to form the intermediate Cytidine 2',3'-cyclic monophosphate (2',3'-cCMP).[1][2] This cyclic intermediate is then selectively hydrolyzed, either enzymatically (e.g., using Ribonuclease A) or through controlled chemical means, to yield 3'-CMP.[4]
Q2: Why is the formation of the 2',3'-cyclic monophosphate intermediate a critical step?
A2: The formation of the 2',3'-cyclic phosphate is crucial because it allows for the subsequent regioselective hydrolysis to the 3'-monophosphate. Direct phosphorylation of the 3'-hydroxyl group of unprotected cytidine is challenging due to the presence of the 2'- and 5'-hydroxyl groups, which can also be phosphorylated, leading to a mixture of products.
Q3: What are the main challenges in purifying 3'-CMP?
A3: The primary challenge is the separation of the desired 3'-CMP from the isomeric 2'-CMP, which is often formed as a byproduct during the hydrolysis of the 2',3'-cyclic intermediate.[5] These isomers have very similar physical and chemical properties, making their separation difficult. Additionally, removing unreacted starting materials, byproducts, and salts from the reaction mixture requires effective purification techniques like ion-exchange chromatography or HPLC.[7][8]
Q4: Can I use protecting groups to improve the yield and selectivity of the reaction?
A4: Yes, using protecting groups for the 5'-hydroxyl and the N4-amino group of cytidine can improve the selectivity of phosphorylation at the 2' and 3' positions. However, this adds extra steps for protection and deprotection to the synthesis, which can decrease the overall yield and increase the complexity of the process. The direct phosphorylation of unprotected cytidine is often preferred for its simplicity, despite the potential for side reactions.[3]
Data Presentation
Table 1: Summary of Key Parameters in 3'-CMP Synthesis
| Parameter | Typical Values / Conditions | Impact on Yield |
| Phosphorylation Temperature | 0°C to room temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Hydrolysis pH | pH-dependent; careful control required | Critical for the regioselective opening of the cyclic intermediate to favor 3'-CMP. |
| Enzymatic Hydrolysis | Ribonuclease A | Generally provides high selectivity for 3'-CMP. |
| Purification Method | Ion-Exchange Chromatography, HPLC | Essential for separating 3'-CMP from 2'-CMP and other impurities. |
Experimental Protocols
Key Experiment 1: Synthesis of Cytidine 2',3'-cyclic monophosphate (2',3'-cCMP)
Objective: To synthesize the cyclic intermediate 2',3'-cCMP from unprotected cytidine.
Materials:
-
Cytidine
-
Phosphorus oxychloride (POCl₃)
-
Triethyl phosphate (TEP)
-
Pyridine (anhydrous)
-
Anhydrous solvent (e.g., dioxane)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Apparatus for reactions under inert atmosphere
Methodology:
-
Dry all glassware in an oven and cool under a stream of argon or nitrogen.
-
Dissolve cytidine in anhydrous triethyl phosphate in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride to the stirred solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, continue stirring at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
The reaction is quenched by the slow addition of water or an aqueous buffer.
-
The crude 2',3'-cCMP can then be isolated and purified, or the reaction mixture can be taken directly to the hydrolysis step.
Key Experiment 2: Selective Hydrolysis of 2',3'-cCMP to 3'-CMP
Objective: To selectively hydrolyze the 2',3'-cyclic phosphate to yield 3'-CMP.
Materials:
-
Crude or purified 2',3'-cCMP
-
Ribonuclease A (for enzymatic hydrolysis)
-
Buffer solution (e.g., Tris-HCl, pH 7.5 for enzymatic hydrolysis)
-
Dilute acid (for chemical hydrolysis)
-
pH meter
-
Water bath
Methodology (Enzymatic):
-
Dissolve the 2',3'-cCMP in the appropriate buffer.
-
Add a catalytic amount of Ribonuclease A to the solution.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the progress of the hydrolysis by HPLC, observing the disappearance of the 2',3'-cCMP peak and the appearance of the 3'-CMP peak.
-
Once the reaction is complete, the enzyme can be denatured by heating or removed by other means, followed by purification of the 3'-CMP.
Visualizations
Caption: A generalized workflow for the synthesis of 3'-CMP.
Caption: A troubleshooting decision tree for low 3'-CMP yield.
References
- 1. Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate [jstage.jst.go.jp]
- 2. Studies of Phosphorylation. III. Selective Phosphorylation of Unprotected Nucleosides | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The subsites structure of bovine pancreatic ribonuclease A accounts for the abnormal kinetic behavior with cytidine 2',3'-cyclic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. The quantitative separation of 3',5'-cyclic adenosine monophosphate, adenosine-5'-monophosphate, adenosine-5'-diphosphate, and adenosine-5'-triphosphate by ion-exchange chromatography on diethylaminoethyl sephadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cytidine 3'-monophosphate (3'-CMP) Sample Preparation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of Cytidine 3'-monophosphate (3'-CMP) during sample preparation.
Troubleshooting Guide
Issue: Low or no detectable 3'-CMP in my sample.
-
Question: I've performed my sample extraction, but my analysis shows very low or undetectable levels of 3'-CMP. What could be the cause?
Answer: This is a common issue that can arise from several factors during sample preparation. The primary culprits are enzymatic degradation and harsh chemical conditions. Here’s a systematic approach to troubleshoot the problem:
-
Enzymatic Degradation: Your sample likely contains active nucleotidases and phosphatases that are degrading the 3'-CMP.
-
Immediate Action: Re-evaluate your sample collection and lysis procedure. Were samples immediately frozen after collection and kept at ultra-low temperatures (e.g., -80°C or liquid nitrogen)? Was a nuclease inhibitor cocktail included in your lysis buffer?
-
See FAQ: "What are the primary drivers of 3'-CMP degradation?" and "How can I inhibit enzymatic activity during sample prep?"
-
-
Suboptimal pH: 3'-CMP is susceptible to acid- and base-catalyzed hydrolysis of the phosphate (B84403) ester bond.
-
Check: What was the pH of your extraction and storage buffers? Extreme pH values should be avoided. The optimal pH range for nucleotide stability is generally around 6.0-7.5.
-
See Table 1: For a summary of factors affecting 3'-CMP stability.
-
-
High Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.
-
Review your protocol: Were all steps, including centrifugation and vortexing, performed at low temperatures (e.g., on ice or at 4°C)?
-
See FAQ: "What is the ideal temperature for handling samples containing 3'-CMP?"
-
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can compromise sample integrity and expose 3'-CMP to degradative enzymes.[1][2][3][4][5]
-
Action: Aliquot your samples after the initial extraction to avoid repeated thawing of the entire sample.
-
See FAQ: "How do freeze-thaw cycles affect 3'-CMP stability?"
-
-
Contaminants: The presence of certain metal ions can catalyze the chemical hydrolysis of nucleotides.
-
Recommendation: Include a chelating agent like EDTA in your buffers to sequester divalent cations that can act as cofactors for nucleases.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of 3'-CMP degradation during sample preparation?
A1: The degradation of 3'-CMP is primarily driven by two main factors:
-
Enzymatic Degradation: This is the most significant cause of 3'-CMP loss in biological samples. Endogenous enzymes such as 3'-nucleotidases and non-specific phosphatases can rapidly dephosphorylate 3'-CMP to cytidine.[6] These enzymes are released from cellular compartments during sample lysis.
-
Chemical Degradation (Hydrolysis): The phosphate ester bond in 3'-CMP can be cleaved through hydrolysis. This process is significantly influenced by:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the phosphate group.
-
Temperature: Higher temperatures accelerate the rate of chemical hydrolysis and enzymatic activity.
-
Q2: What is the ideal temperature for handling samples containing 3'-CMP?
A2: To minimize both enzymatic activity and chemical degradation, samples should be maintained at low temperatures throughout the preparation process.
-
Short-term handling (during extraction): All steps should be performed on ice or in a cold room (4°C). Use pre-chilled buffers and tubes.
-
Long-term storage: For optimal stability, store purified 3'-CMP or biological extracts at -80°C. One source indicates that solid 3'-CMP is stable for at least 4 years at -20°C.[6]
Q3: How can I inhibit enzymatic activity during sample prep?
A3: Inhibiting endogenous enzymes is critical for preserving 3'-CMP. This can be achieved through several methods:
-
Chemical Inhibition:
-
Nuclease Inhibitor Cocktails: Use commercially available cocktails that contain a mixture of inhibitors for various nucleases and phosphatases.
-
Chelating Agents: Include EDTA or EGTA in your buffers to chelate divalent cations (e.g., Mg²⁺, Ca²⁺) that are essential cofactors for many nucleotidases.
-
Denaturing Agents: Reagents like Sodium Dodecyl Sulfate (SDS) can denature and inactivate enzymes.[7][8][9][10] Proteinase K can also be used in conjunction with SDS to digest and remove these enzymes.[7][8][9][10]
-
-
Immediate Temperature Control:
-
Flash Freezing: Immediately after collection, flash-freeze tissue samples in liquid nitrogen to halt all biological activity.[11]
-
Cold Lysis: Perform homogenization and lysis at 4°C or on ice.
-
Q4: How do freeze-thaw cycles affect 3'-CMP stability?
A4: Repeated freeze-thaw cycles can be detrimental to 3'-CMP stability.[1][2][3][4][5] The formation of ice crystals can disrupt cellular and organelle membranes, leading to the further release of degradative enzymes. Each thaw period provides an opportunity for these enzymes to act on 3'-CMP. To avoid this, it is highly recommended to aliquot samples into single-use volumes after the initial extraction.
Q5: What type of buffers should I use for extraction and storage?
A5: The choice of buffer is important for maintaining a stable pH.
-
Extraction: Use a biological buffer with a pKa between 6.0 and 7.5, such as PIPES, MOPS, or HEPES. Ensure the buffer contains enzyme inhibitors as described above.
-
Storage: For long-term storage, consider storing 3'-CMP in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) at -80°C. Avoid buffers with high concentrations of salts that could precipitate upon freezing.
Data Summary
Table 1: Factors Influencing the Stability of this compound (3'-CMP) During Sample Preparation
| Parameter | Condition | Effect on 3'-CMP Stability | Recommendation |
| Temperature | High (e.g., Room Temperature) | Increases enzymatic and chemical degradation rates. | Maintain samples on ice or at 4°C during processing. For long-term storage, use -80°C. |
| Low (e.g., 4°C, -20°C, -80°C) | Significantly reduces enzymatic and chemical degradation.[12] | Always work at low temperatures. | |
| pH | Acidic (pH < 5) | Promotes acid-catalyzed hydrolysis of the phosphate ester. | Use buffers in the pH range of 6.0-7.5. |
| Neutral (pH 6.0 - 7.5) | Optimal for chemical stability. | Maintain samples in a neutral pH buffer. | |
| Alkaline (pH > 8) | Promotes base-catalyzed hydrolysis. | Avoid alkaline conditions during extraction and storage. | |
| Enzymes | Nucleotidases & Phosphatases | Rapidly dephosphorylates 3'-CMP to cytidine.[6] | Use nuclease/phosphatase inhibitor cocktails, chelating agents (EDTA), and/or denaturing agents (SDS, Proteinase K).[7][8][9][10] |
| Freeze-Thaw Cycles | Multiple Cycles | Can lead to sample degradation due to enzyme release and activity.[1][2][3][4][5] | Aliquot samples into single-use tubes to minimize the number of freeze-thaw cycles. |
| Divalent Cations | Presence of Mg²⁺, Ca²⁺ | Act as cofactors for many degradative enzymes. | Add chelating agents like EDTA or EGTA to buffers. |
Experimental Protocols
Protocol: Extraction of 3'-CMP from Mammalian Tissue
This protocol provides a general framework for extracting 3'-CMP while minimizing degradation. Optimization may be required for specific tissue types.
Materials:
-
Pre-chilled mortar and pestle
-
Liquid nitrogen
-
Homogenization Buffer: 50 mM HEPES (pH 7.4), 5 mM EDTA, 1x Protease/Phosphatase Inhibitor Cocktail. Keep on ice.
-
Perchloric acid (PCA), 0.5 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2 M, ice-cold
-
Microcentrifuge (refrigerated)
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Sample Collection and Freezing:
-
Excise the tissue of interest as quickly as possible to minimize post-mortem changes.
-
Immediately flash-freeze the tissue in liquid nitrogen. Store at -80°C until ready for extraction.
-
-
Tissue Pulverization:
-
Place the frozen tissue in a pre-chilled mortar containing a small amount of liquid nitrogen.
-
Grind the tissue to a fine powder using the pestle. Allow the liquid nitrogen to evaporate.
-
-
Homogenization and Lysis:
-
Transfer the frozen tissue powder to a pre-chilled microcentrifuge tube.
-
Add 5 volumes of ice-cold Homogenization Buffer.
-
Homogenize the sample using a suitable method (e.g., bead beater, sonicator) while keeping the sample on ice.
-
-
Protein Precipitation and Nuclease Inactivation:
-
Add an equal volume of ice-cold 0.5 M PCA to the homogenate.
-
Vortex briefly and incubate on ice for 15 minutes to precipitate proteins and inactivate enzymes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides, including 3'-CMP.
-
-
Neutralization:
-
In a new pre-chilled tube, neutralize the supernatant by adding 2 M KOH dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.0.
-
The addition of KOH will precipitate the PCA as potassium perchlorate (B79767) (KClO₄).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄.
-
-
Final Sample Preparation:
-
Carefully collect the neutralized supernatant containing the purified 3'-CMP.
-
The sample is now ready for downstream analysis (e.g., HPLC, LC-MS).
-
For storage, aliquot the supernatant into single-use tubes and store at -80°C.
-
Visualizations
Caption: Degradation pathways of this compound (3'-CMP).
Caption: Recommended workflow for preventing 3'-CMP degradation.
Caption: Troubleshooting decision tree for low 3'-CMP recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. youtube.com [youtube.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cytidine 3'-monophosphate (3'-CMP) Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions regarding matrix effects encountered during the mass spectrometry analysis of Cytidine 3'-monophosphate (3'-CMP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue for 3'-CMP analysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] For this compound (3'-CMP), which is a highly polar molecule, these effects are a primary cause of poor data quality in complex biological samples like plasma, urine, or cell lysates.[2] The effects manifest as either ion suppression (signal loss) or ion enhancement (signal increase), leading to inaccurate and irreproducible quantification.[3] Electrospray ionization (ESI), a common technique for analyzing polar molecules like 3'-CMP, is particularly susceptible to these interferences.[4][5]
Q2: I'm observing a low and inconsistent signal for 3'-CMP. What are the likely causes of this ion suppression?
A: Ion suppression is the most common matrix effect and can be caused by several factors:[6][7]
-
Co-eluting Endogenous Molecules: Phospholipids (B1166683) from cell membranes are a notorious cause of ion suppression in biological samples.[4] Salts, sugars, and other endogenous metabolites can also compete with 3'-CMP for ionization.
-
Ionization Competition: In the ESI source, co-eluting compounds can compete with 3'-CMP for charge, reducing the number of analyte ions that reach the mass analyzer.[8]
-
Droplet Formation Interference: High concentrations of non-volatile matrix components can alter the surface tension and evaporation characteristics of the ESI droplets, hindering the release of gas-phase 3'-CMP ions.[3][8]
-
Mobile Phase Additives: While necessary for chromatography, some additives can suppress the electrospray signal if used at high concentrations.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my 3'-CMP assay?
A: The most common quantitative method is the post-extraction spike .[2][4] This technique allows you to calculate a "Matrix Factor" by comparing the analyte's response in a pure solution to its response in a sample matrix extract where the analyte has been spiked in after extraction.
The process involves preparing and analyzing three sets of samples:
-
Set A (Neat Solution): 3'-CMP standard in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted, and then the 3'-CMP standard is added to the final extract.
-
Set C (Pre-Extraction Spike): The 3'-CMP standard is added to the blank matrix before the extraction process begins.
The Matrix Factor (MF) is calculated as: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.[7]
-
An MF > 100% indicates ion enhancement.[7]
-
An MF between 85% and 115% is often considered acceptable.
This approach provides a quantitative measure of the signal suppression or enhancement caused by the matrix.[7]
Q4: What are the best sample preparation techniques to minimize matrix effects for 3'-CMP?
A: Improving sample preparation is the most effective way to combat matrix effects.[4] The goal is to selectively remove interfering components while efficiently recovering 3'-CMP.
-
Solid-Phase Extraction (SPE): This is often the most effective technique. For an acidic and polar molecule like 3'-CMP, a mixed-mode or anion-exchange SPE sorbent can provide the best results by retaining 3'-CMP while allowing neutral and cationic interferences (like many phospholipids) to be washed away.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be effective but optimizing the solvent system for a highly polar analyte like 3'-CMP can be challenging. It may be necessary to adjust the pH of the aqueous phase to ensure 3'-CMP is in a neutral state for extraction into an organic solvent, which can be difficult for a monophosphate.[4]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components.[9][10] It primarily removes proteins but leaves behind significant amounts of phospholipids and salts, often resulting in strong matrix effects.[9]
Troubleshooting Guides
Guide 1: Experimental Protocol for Assessing Matrix Effects (Post-Extraction Spike Method)
This protocol provides a step-by-step guide to quantifying matrix effects for 3'-CMP analysis.
Methodology:
-
Prepare Stock Solutions: Create a concentrated stock solution of 3'-CMP in a suitable solvent (e.g., methanol/water).
-
Prepare Three Sample Sets (n=5 replicates per set is recommended):
-
Set A (Neat Standard):
-
Take an aliquot of your final reconstitution solvent (e.g., 100 µL of 95:5 Water:Acetonitrile).
-
Spike with a known amount of 3'-CMP stock solution to achieve the desired final concentration (e.g., 100 ng/mL).
-
-
Set B (Post-Extraction Spike):
-
Take an aliquot of your blank biological matrix (e.g., 100 µL of drug-free plasma).
-
Perform your complete sample extraction procedure (e.g., protein precipitation followed by evaporation).
-
Reconstitute the dried extract with the final reconstitution solvent (e.g., 100 µL).
-
Spike the reconstituted extract with the same amount of 3'-CMP stock solution as in Set A.
-
-
Set C (Pre-Extraction Spike / Recovery):
-
Take an aliquot of your blank biological matrix (e.g., 100 µL).
-
Spike with the same amount of 3'-CMP stock solution as in Set A.
-
Perform your complete sample extraction procedure.
-
Reconstitute the dried extract with the final reconstitution solvent (e.g., 100 µL).
-
-
-
LC-MS/MS Analysis: Analyze all samples from the three sets under the same conditions.
-
Calculations:
-
Matrix Factor (%): [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] * 100
-
Recovery (%): [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] * 100
-
Caption: Workflow for the Post-Extraction Spike method.
Guide 2: General Protocol for Solid-Phase Extraction (SPE) of 3'-CMP
This guide outlines a general workflow for using mixed-mode anion-exchange SPE to clean up biological samples for 3'-CMP analysis, which is effective at removing phospholipids and other interferences.[9]
Methodology:
-
Sample Pre-treatment:
-
For plasma/serum: Precipitate proteins by adding 3 volumes of acetonitrile. Centrifuge and collect the supernatant.
-
Dilute the supernatant with 1-2 volumes of an acidic aqueous solution (e.g., 2% formic acid in water) to ensure 3'-CMP is charged and ready for ion exchange.
-
-
SPE Column Conditioning:
-
Wash the mixed-mode SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of the acidic aqueous solution (e.g., 2% formic acid in water).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash 1 (Polar/Organic): Wash with 1 mL of the acidic aqueous solution followed by 1 mL of methanol. This step removes salts and polar interferences.
-
Wash 2 (Non-polar): Wash with 1 mL of a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE). This is a critical step to elute neutral lipids and phospholipids.
-
-
Elution:
-
Elute 3'-CMP using 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic pH neutralizes the anion-exchange sites, releasing the negatively charged 3'-CMP.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Caption: General workflow for SPE cleanup of 3'-CMP.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for 3'-CMP Analysis
This table provides a qualitative and illustrative quantitative comparison of common sample preparation techniques and their effectiveness in reducing matrix effects. Actual values will vary based on the specific matrix and analytical conditions.
| Technique | Principle | Pros | Cons | Illustrative Matrix Effect Reduction |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Ineffective at removing phospholipids and salts; high matrix effects are common.[9][10] | 10 - 30% |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Can be very clean if optimized. | Difficult to optimize for highly polar analytes like 3'-CMP; can be labor-intensive.[4] | 50 - 80% |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Highly selective; excellent for removing specific interferences like phospholipids. | More complex and costly than PPT. | 80 - 99% |
Troubleshooting Logic
If you are experiencing issues with your 3'-CMP analysis, the following decision-making workflow can help isolate and address the problem.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Resolution of 3'-CMP in Ion-Exchange Chromatography
Welcome to the technical support center for optimizing the ion-exchange chromatography (IEC) of 3'-Cytidine Monophosphate (3'-CMP). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-resolution separation of 3'-CMP.
Troubleshooting Guide
This guide addresses common issues encountered during the ion-exchange chromatography of 3'-CMP, presented in a question-and-answer format.
Issue 1: Poor Peak Resolution or Peak Tailing
-
Question: My 3'-CMP peak is broad and shows significant tailing. How can I improve its shape and resolution?
-
Answer: Poor peak shape is often a result of suboptimal mobile phase conditions, column contamination, or inappropriate flow rates. Consider the following troubleshooting steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase significantly influences the charge of 3'-CMP and its interaction with the stationary phase. For anion-exchange chromatography, ensure the buffer pH is at least 0.5 to 1 unit above the pKa of the phosphate (B84403) group of 3'-CMP to ensure it is fully deprotonated and interacts strongly with the stationary phase. Conversely, for cation-exchange, the pH should be adjusted to be below the pI of 3'-CMP.
-
Adjust Ionic Strength: A shallow salt gradient is crucial for good resolution. If peaks are broad, try decreasing the steepness of the salt gradient. A linear gradient is generally preferred over a step elution for high-resolution separations.
-
Reduce Flow Rate: Decreasing the flow rate can enhance the interaction between 3'-CMP and the stationary phase, leading to sharper peaks and improved resolution.
-
Column Cleaning and Regeneration: Contaminants on the column can lead to peak tailing. Implement a rigorous column cleaning protocol. A common procedure involves washing with a high salt solution (e.g., 1-2 M NaCl), followed by a cleaning agent like 1 M NaOH, and then re-equilibration with the starting buffer.
-
Check for Dead Volumes: Excessive tubing length or poorly connected fittings can increase dead volume, contributing to peak broadening. Ensure all connections are secure and tubing is as short as possible.
-
Issue 2: Low or No Recovery of 3'-CMP
-
Question: I am experiencing low or no recovery of my 3'-CMP sample after the chromatography run. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors, including irreversible binding to the column, sample precipitation, or degradation.
-
Sample Solubility and Stability: Ensure your 3'-CMP sample is fully dissolved in the initial mobile phase and is stable at the chosen pH and temperature. Sample precipitation can occur if the buffer conditions are not optimal, leading to column clogging and sample loss.
-
Binding is Too Strong: If 3'-CMP binds too strongly to the column, it may not elute under the applied gradient. To address this, you can:
-
Increase the final salt concentration of the elution buffer.
-
For anion exchangers, decrease the buffer pH to reduce the negative charge on 3'-CMP.
-
-
Column Contamination: A contaminated column can lead to irreversible binding of the analyte. Follow a stringent column cleaning protocol.
-
Protease Contamination: If your sample is derived from biological sources, protease contamination can degrade protein-based analytes. While 3'-CMP is a nucleotide, this is a crucial consideration for biomolecule purification in general. Adding protease inhibitors to your sample and buffers can prevent this.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time of my 3'-CMP peak varies between runs. How can I improve reproducibility?
-
Answer: Fluctuations in retention time are typically due to inconsistencies in the mobile phase preparation, column equilibration, or temperature.
-
Precise Buffer Preparation: Minor variations in pH or salt concentration of the mobile phase can significantly impact retention times. Use a calibrated pH meter and prepare buffers with high-purity reagents.
-
Thorough Column Equilibration: Ensure the column is fully equilibrated with the starting buffer before each injection. Monitor the conductivity and pH of the eluent until they stabilize. A typical equilibration requires 5-10 column volumes of the starting buffer.
-
Temperature Control: Temperature affects the viscosity of the mobile phase and the kinetics of interaction. Using a column oven to maintain a constant temperature will improve reproducibility.
-
Pump Performance: Ensure the HPLC/FPLC pump is delivering a consistent and accurate flow rate. Fluctuations in pump pressure can indicate a problem.
-
Frequently Asked Questions (FAQs)
Q1: What type of ion-exchange column is best for 3'-CMP separation?
A1: Since 3'-CMP is an anion at neutral and basic pH due to its phosphate group, an anion-exchange column is the most suitable choice. Strong anion exchangers (SAX) with quaternary ammonium (B1175870) functional groups (Q-type) are often preferred as they remain charged over a wide pH range, offering more predictable and robust separations.
Q2: What are the ideal starting buffer and elution buffer conditions for 3'-CMP on an anion-exchange column?
A2: The ideal buffer system will depend on the specific column and instrumentation. However, a good starting point is:
-
Starting Buffer (Buffer A): A low ionic strength buffer with a pH of around 7.5-8.5. For example, 20 mM Tris-HCl or 20 mM phosphate buffer.
-
Elution Buffer (Buffer B): The same as the starting buffer but with a high concentration of a salt like NaCl or KCl (e.g., 1 M).
Elution is then achieved by applying a linear gradient from 0% to 50% or 100% Buffer B over a certain number of column volumes.
Q3: How does the sample load affect the resolution of 3'-CMP?
A3: The amount of sample loaded onto the column has a direct impact on resolution. Overloading the column will lead to broader peaks and decreased separation. For optimal resolution, it is recommended to load no more than 30% of the column's total binding capacity. If you need to process a large amount of sample, consider using a larger column or performing multiple runs.
Q4: Can I use a step gradient for eluting 3'-CMP?
A4: While a step gradient can be faster, a linear gradient is generally recommended for achieving the best resolution, especially when separating 3'-CMP from other closely related compounds. A shallow linear gradient increases the separation between peaks by allowing for more subtle differences in charge to be exploited.
Q5: My sample contains high salt concentrations. Do I need to perform buffer exchange before loading it onto the ion-exchange column?
A5: Yes, it is highly recommended to perform a buffer exchange to reduce the salt concentration of your sample before loading. High salt in the sample will interfere with the binding of 3'-CMP to the column, potentially causing it to elute in the flow-through. Desalting columns or dialysis are common methods for buffer exchange.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing 3'-CMP resolution in ion-exchange chromatography. These values are starting points and may require further optimization for your specific application.
| Parameter | Recommended Range/Value | Rationale |
| Column Type | Strong Anion Exchanger (SAX) | Provides a consistent charge over a wide pH range for robust separation. |
| Mobile Phase pH | 7.5 - 8.5 | Ensures 3'-CMP is negatively charged for strong binding to an anion exchanger. |
| Starting Buffer Ionic Strength | 10 - 50 mM | Low ionic strength promotes strong binding of the analyte to the column. |
| Elution Buffer Salt Concentration | 0.5 - 2 M NaCl or KCl | High salt concentration is required to effectively elute the bound analyte. |
| Gradient Slope | 10-20 column volumes for a 0-100% gradient | A shallow gradient improves the resolution between closely eluting peaks. |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical columns) | A lower flow rate can increase interaction time and improve resolution. |
| Sample Load | < 30% of column's dynamic binding capacity | Prevents column overloading and maintains good peak shape and resolution. |
| Temperature | 20 - 25 °C (or controlled) | A stable temperature ensures reproducible retention times. |
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography of 3'-CMP with a Linear Salt Gradient
This protocol outlines a general method for the separation of 3'-CMP using a strong anion-exchange column.
1. Materials:
-
Strong Anion-Exchange (SAX) column (e.g., a quaternary ammonium-based resin).
-
HPLC or FPLC system with a UV detector.
-
Buffer A (Starting Buffer): 20 mM Tris-HCl, pH 8.0.
-
Buffer B (Elution Buffer): 20 mM Tris-HCl with 1 M NaCl, pH 8.0.
-
Sample: 3'-CMP dissolved in Buffer A.
-
0.22 µm filters for buffers and sample.
2. Procedure:
-
Buffer Preparation: Prepare Buffer A and Buffer B. Filter both buffers through a 0.22 µm filter and degas them.
-
Column Installation and Equilibration:
-
Install the SAX column on the chromatography system.
-
Wash the column with 5-10 column volumes of Buffer A at a flow rate of 1.0 mL/min.
-
Monitor the UV absorbance (at 260 nm for cytidine) and conductivity until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the 3'-CMP sample in Buffer A. If the sample has a high salt concentration, perform a buffer exchange into Buffer A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the desired volume of the sample onto the column.
-
-
Chromatographic Separation:
-
Wash the column with 2-3 column volumes of Buffer A to remove any unbound molecules.
-
Apply a linear gradient from 0% to 50% Buffer B over 20 column volumes.
-
Monitor the elution profile at 260 nm.
-
-
Column Regeneration and Storage:
-
Wash the column with 5 column volumes of 100% Buffer B to elute any remaining bound species.
-
Wash the column with 5 column volumes of Buffer A to remove the high salt.
-
For long-term storage, follow the manufacturer's instructions, which typically involve storing the column in a solution containing an antimicrobial agent (e.g., 20% ethanol).
-
Visualizations
Experimental Workflow for 3'-CMP Purification
Caption: A flowchart illustrating the key steps in the ion-exchange chromatography workflow for purifying 3'-CMP.
Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree outlining the logical steps for troubleshooting poor peak resolution in IEC.
Best practices for long-term storage of Cytidine 3'-monophosphate.
This technical support center provides best practices for the long-term storage and handling of Cytidine 3'-monophosphate (3'-CMP), along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] This temperature helps to minimize degradation and maintain the integrity of the compound for an extended period.
Q2: How long can I store this compound at the recommended temperature?
When stored at -20°C, this compound is stable for at least four years.[1]
Q3: Is this compound sensitive to humidity?
Yes, this compound is hygroscopic, meaning it can absorb moisture from the air. It is crucial to store it in a dry environment and keep the container tightly sealed to prevent degradation. For highly hygroscopic materials, additional measures such as using desiccants in the storage container can be beneficial.
Q4: How should I handle solid this compound in the lab?
Handle solid 3'-CMP in a clean, dry environment. Avoid generating dust. For weighing and aliquoting, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the product. Use appropriate personal protective equipment (PPE), such as gloves and safety glasses.
Q5: What is the best way to prepare a stock solution of this compound?
This compound is soluble in water.[1] To prepare a stock solution, use nuclease-free water. For a typical stock solution, you might dissolve the powder to a concentration of 10-100 mM. Ensure the powder is fully dissolved by gentle vortexing. For cell culture or other sensitive applications, sterile filter the solution through a 0.22 µm filter.
Q6: How should I store stock solutions of this compound?
Aliquoted stock solutions of 3'-CMP should be stored at -20°C to maintain stability. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no enzymatic activity when using 3'-CMP as a substrate or inhibitor. | Degraded 3'-CMP: Improper storage (e.g., exposure to moisture, light, or elevated temperatures) may have led to hydrolysis or other forms of degradation. | 1. Verify Storage Conditions: Ensure that the solid 3'-CMP has been consistently stored at -20°C in a tightly sealed container. 2. Use a Fresh Aliquot: If using a stock solution, try a freshly prepared solution from the solid stock. 3. Assess Purity: If the problem persists, assess the purity of the 3'-CMP using the HPLC protocol provided below. |
| Incorrect Concentration: Errors in weighing or dilution can lead to a stock solution with a lower-than-expected concentration. | 1. Re-prepare the Solution: Carefully prepare a fresh stock solution, ensuring accurate weighing and dilution. 2. Verify Concentration: If possible, verify the concentration of your stock solution spectrophotometrically using the molar extinction coefficient. | |
| Inconsistent or variable results between experiments. | Inconsistent Reagent Quality: Variability in the quality of 3'-CMP between different lots or degradation of a single lot over time. | 1. Lot-to-Lot Qualification: If using a new lot of 3'-CMP, it is good practice to perform a bridging study to compare its performance to the previous lot. 2. Regular Quality Control: Periodically check the purity of your 3'-CMP stock using the HPLC protocol. |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Appropriate Pipette Size: Use a pipette that is appropriate for the volume being dispensed to maximize accuracy. 3. Prepare Master Mixes: Whenever possible, prepare a master mix of reagents to be dispensed to multiple wells or tubes to minimize pipetting variability. | |
| Precipitate forms in the stock solution upon thawing or during the experiment. | Low Solubility in Buffer: The buffer composition may not be optimal for maintaining the solubility of 3'-CMP at the desired concentration. | 1. Check Buffer Compatibility: While 3'-CMP is soluble in water, its solubility might be lower in certain buffers, especially at high concentrations or specific pH values.[1] 2. Adjust Concentration: Consider preparing a more dilute stock solution. 3. Gentle Warming and Mixing: Try gently warming the solution (e.g., to 37°C) and vortexing to redissolve the precipitate. Do not boil. |
Data Presentation: Long-Term Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes chemical degradation and preserves long-term stability.[1][2] |
| Container | Tightly sealed, airtight container | Prevents moisture absorption due to the hygroscopic nature of the compound. |
| Environment | Dry, protected from light | Minimizes hydrolysis and potential photodegradation. |
| Form | Solid (lyophilized powder) | More stable for long-term storage compared to solutions. |
| Stock Solution Storage | Aliquoted at -20°C | Avoids repeated freeze-thaw cycles that can degrade the compound. |
Experimental Protocols
Protocol 1: Reconstitution of Solid this compound
-
Equilibrate: Allow the vial of solid 3'-CMP to warm to room temperature before opening. This prevents condensation from forming on the powder.
-
Add Solvent: Add the desired volume of nuclease-free water to the vial to achieve the target concentration (e.g., for a 100 mM stock solution).
-
Dissolve: Gently vortex the vial until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilize (Optional): For use in cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: HPLC Method for Purity Assessment of this compound
This method can be used to assess the purity of 3'-CMP and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Potassium Phosphate Monobasic, pH 6.0
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: 80% A, 20% B
-
20-25 min: Return to 100% A
-
25-30 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the 3'-CMP solution in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing unexpected experimental results with 3'-CMP.
Caption: Potential degradation pathways of this compound.
References
Avoiding non-specific binding in 3'-CMP protein interaction studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in 3'-CMP protein interaction studies, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in 3'-CMP pull-down assays?
Non-specific binding in 3'-CMP protein interaction studies can primarily be attributed to two types of interactions:
-
Ionic Interactions: Electrostatic attraction between charged residues on a protein and the negatively charged phosphate (B84403) group of 3'-CMP or the affinity matrix itself can lead to non-specific binding.
-
Hydrophobic Interactions: Exposed hydrophobic patches on proteins can interact non-specifically with the solid support matrix or other proteins in the lysate.
Q2: How can I optimize my buffer to reduce non-specific binding?
Buffer optimization is a critical first step in minimizing non-specific interactions. Key parameters to consider include pH, salt concentration, and the presence of divalent cations. A good starting point for buffer composition is near-physiological pH and salt concentrations.[1]
Q3: What is the role of divalent cations, like MgCl₂, in 3'-CMP binding assays?
Divalent cations such as Mg²⁺ are often crucial for the proper folding and binding activity of nucleotide-binding proteins.[1] They can help stabilize the specific interaction between your protein of interest and 3'-CMP. Optimizing the MgCl₂ concentration can be critical; while essential for specific binding, excessively high concentrations could potentially promote non-specific interactions or protein aggregation.
Q4: What are appropriate negative controls for a 3'-CMP pull-down experiment?
To ensure that the observed interactions are specific to 3'-CMP, several negative controls are essential:
-
Beads alone: Incubating the protein lysate with the beads that have not been coupled to 3'-CMP will identify proteins that bind non-specifically to the matrix itself.[2]
-
Unrelated molecule: Using beads coupled with a molecule of similar size and charge to 3'-CMP but not expected to bind your protein of interest can help identify non-specific interactions.
-
Free 3'-CMP competition: Pre-incubating the cell lysate with an excess of free 3'-CMP before adding it to the 3'-CMP-coupled beads can demonstrate specificity. A specific interaction will be outcompeted by the free ligand, leading to a reduced amount of protein pulled down.
Q5: What are typical dissociation constants (Kd) for nucleotide-protein interactions?
Dissociation constants (Kd) are a measure of binding affinity, with lower Kd values indicating tighter binding.[3][4][5][6] While specific Kd values for 3'-CMP-protein interactions are not widely reported in the literature, for other nucleotide-protein interactions, they can range from the low nanomolar (nM) to the high micromolar (µM) range, depending on the specific interaction.[7] It is crucial to experimentally determine the Kd for your specific protein of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in all lanes, including negative controls | Non-specific binding of proteins to the beads or tube surfaces. | 1. Increase wash stringency: Increase the number of washes and/or the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) in the wash buffer. 2. Add a non-ionic detergent: Include a low concentration of Tween-20 (0.05-0.1%) in your lysis and wash buffers to disrupt hydrophobic interactions.[1] 3. Use a blocking agent: Pre-incubate your beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[8] |
| Protein of interest is found in the negative control (beads alone) | The protein is binding directly to the affinity matrix. | 1. Pre-clear the lysate: Incubate the cell lysate with unconjugated beads for 1-2 hours at 4°C before performing the pull-down assay.[2] 2. Try a different type of bead matrix: Different matrices (e.g., agarose (B213101), magnetic beads) have different properties that can influence non-specific binding. |
| No or very low yield of the target protein | 1. Inefficient immobilization of 3'-CMP: The 3'-CMP may not be efficiently coupled to the beads. 2. Interaction is too weak to be detected: The binding affinity of the protein for 3'-CMP might be low. 3. Buffer conditions are not optimal for binding: The pH, salt, or divalent cation concentration may be inhibiting the interaction. | 1. Verify immobilization: Use a method to quantify the amount of 3'-CMP coupled to the beads. 2. Increase protein concentration: Use a higher concentration of cell lysate. 3. Optimize binding buffer: Systematically vary the pH, salt, and MgCl₂ concentrations to find the optimal conditions for your specific interaction. |
| Co-purification of many non-specific proteins | The wash conditions are not stringent enough to remove weakly interacting proteins. | 1. Optimize wash buffer: Gradually increase the salt concentration in the wash buffer. 2. Competitive elution: Elute the specific binders by incubating the beads with a high concentration of free 3'-CMP. |
Quantitative Data Summary
Due to a lack of specific published data for 3'-CMP protein interactions, the following table provides recommended starting concentrations for key reagents based on general nucleotide-protein interaction studies. It is crucial to empirically optimize these conditions for your specific experimental system.
| Reagent | Recommended Starting Concentration | Purpose |
| NaCl | 150 mM | Reduces non-specific ionic interactions. |
| MgCl₂ | 1-5 mM | Stabilizes specific nucleotide-protein interactions. |
| Tween-20 | 0.05% (v/v) | Reduces non-specific hydrophobic interactions. |
| Bovine Serum Albumin (BSA) | 1-2% (w/v) | Blocks non-specific binding sites on beads.[8] |
| Non-fat Dry Milk | 3-5% (w/v) | Alternative blocking agent. |
Experimental Protocols
Detailed Methodology: 3'-CMP Affinity Pull-Down Assay
This protocol outlines a general procedure for a pull-down assay using 3'-CMP immobilized on agarose beads to identify interacting proteins from a cell lysate.
1. Immobilization of 3'-CMP to Agarose Beads:
-
Note: The specific chemistry for immobilization will depend on the activated beads used (e.g., NHS-activated, epoxy-activated). The following is a general guideline for NHS-activated agarose beads.
-
Wash 1 ml of NHS-activated agarose beads with 10 ml of ice-cold 1 mM HCl.
-
Immediately wash the beads with 10 ml of coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Dissolve 3'-CMP in coupling buffer to a final concentration of 10-20 mM.
-
Add the 3'-CMP solution to the washed beads and incubate overnight at 4°C with gentle rotation.
-
Quench unreacted NHS groups by adding 1 M Tris-HCl pH 8.0 to a final concentration of 100 mM and incubating for 2 hours at room temperature.
-
Wash the beads extensively with a high salt buffer (e.g., 1 M NaCl) and then with the binding buffer to remove any unbound 3'-CMP.
2. Protein Extraction:
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
3. Binding of Proteins to 3'-CMP Beads:
-
Equilibrate the 3'-CMP-coupled beads and the control beads (beads alone) with binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20).
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer (binding buffer with potentially increased salt concentration, e.g., 300 mM NaCl).
5. Elution:
-
Elute the bound proteins by incubating the beads with an elution buffer. Options include:
-
Competitive elution: High concentration of free 3'-CMP (e.g., 10-50 mM).
-
High salt elution: 1 M NaCl.
-
Low pH elution: 0.1 M glycine, pH 2.5 (requires immediate neutralization).
-
-
Collect the eluted proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Workflow for a 3'-CMP affinity pull-down assay.
Caption: Troubleshooting logic for high background in pull-down assays.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. researchgate.net [researchgate.net]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 4. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 7. Effect of pH and MgCl2 on the binding of purine nucleotides to the uncoupling protein in membrane particles from brown fat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Quantification of Cytidine 3'-monophosphate (3'-CMP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cytidine 3'-monophosphate (3'-CMP).
Troubleshooting Guides
This section addresses common issues encountered during the quantification of 3'-CMP using calibration curves with HPLC-UV and LC-MS/MS.
Issue 1: Non-linear or Poorly Reproducible Calibration Curve
Symptoms:
-
The coefficient of determination (R²) is below the acceptable limit (typically >0.99).
-
The curve shows a distinct bend or "plateau" at higher concentrations.
-
Replicate injections of the same standard yield significantly different peak areas.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Standard Preparation Errors | 1. Verify Stock Solution Concentration: Re-prepare the stock solution, ensuring the 3'-CMP standard is fully dissolved. 3'-CMP is soluble in water but may require vortexing.[1][2] 2. Check Dilution Series: Re-prepare the dilution series. Use calibrated pipettes and proper technique. Avoid serial dilutions if possible, as they can propagate errors; prepare each standard from the stock solution. |
| Analyte Instability | 1. Freshly Prepare Standards: 3'-CMP, as a nucleotide, can be susceptible to degradation. Prepare fresh working standards daily from a stock solution stored at -20°C.[1] The solid form of 3'-CMP is stable for an extended period when stored at -20°C.[1] 2. pH of Solutions: Ensure the pH of your standards and mobile phase is stable and appropriate. Nucleotides can be sensitive to pH changes. |
| Detector Saturation (HPLC-UV) | 1. Check Absorbance Spectrum: The λmax for 3'-CMP is approximately 275 nm.[1] Ensure your detector is set to this wavelength. 2. Reduce Highest Concentration: If the curve flattens at the top, your highest concentration standard may be saturating the detector. Prepare a new set of standards with a lower maximum concentration. |
| Matrix Effects (LC-MS/MS) | 1. Use Matrix-Matched Standards: Prepare your calibration standards in the same blank matrix (e.g., plasma, cell lysate) as your samples to compensate for ion suppression or enhancement. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. |
| Instrumental Issues | 1. Check for Leaks: Inspect all fittings and connections for any signs of leakage.[3] 2. Ensure Proper Degassing: Air bubbles in the mobile phase can cause flow rate and pressure fluctuations, leading to poor reproducibility. Ensure your mobile phase is adequately degassed.[3] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Peaks are asymmetrical, with a "tail" extending from the back of the peak.
-
The front of the peak is sloped, a phenomenon known as fronting.
-
A single analyte peak appears as two or more merged peaks.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions (Peak Tailing) | 1. Adjust Mobile Phase pH: 3'-CMP is a polar, acidic molecule. Interactions with residual silanol (B1196071) groups on the silica-based C18 column can cause tailing.[4] Lowering the mobile phase pH can help to suppress the ionization of these silanols. 2. Increase Buffer Strength: An insufficient buffer concentration may not effectively control the ionization state of 3'-CMP, leading to tailing.[3][4] |
| Column Overload (Peak Fronting) | 1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting.[4] Dilute your sample or reduce the injection volume. |
| Blocked Column Frit or Void | 1. Reverse and Flush Column: A partial blockage of the inlet frit can distort peak shape.[4] Disconnect the column from the detector, reverse the flow, and flush it. If this doesn't resolve the issue, the column may need to be replaced. |
| Incompatible Sample Solvent | 1. Dissolve Sample in Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your standards and samples in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a 3'-CMP calibration curve? A1: The linear range will depend on the sensitivity of your instrument (HPLC-UV or LC-MS/MS). For HPLC-UV, a typical range might be from 0.5 µg/mL to 100 µg/mL. For a more sensitive LC-MS/MS method, the range could be significantly lower, for instance, from 1 ng/mL to 500 ng/mL. It is crucial to determine the linear range for your specific instrument and method during validation.
Q2: My R² value is >0.99, but my low concentration standards are not accurate. Why? A2: A high R² value does not guarantee accuracy across the entire curve, especially at the lower end. The R² value can be heavily influenced by the higher concentration points. Ensure that the response at the Limit of Quantification (LOQ) is clearly distinguishable from the baseline and that the accuracy and precision at this level meet your method's requirements (e.g., within 20% of the nominal value).
Q3: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my 3'-CMP assay? A3: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[5]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope) Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is typically used for the LOD and 10:1 for the LOQ.[5]
Q4: What are "matrix effects" and how do they affect 3'-CMP quantification by LC-MS/MS? A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), resulting in inaccurate quantification. Since 3'-CMP is often measured in complex biological matrices like plasma or cell extracts, matrix effects are a significant concern. Using a stable isotope-labeled internal standard and/or matrix-matched calibration curves are common strategies to mitigate these effects.
Q5: What are the best storage conditions for 3'-CMP standards? A5: Solid 3'-CMP should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions should also be stored at -20°C. It is recommended to prepare fresh working dilutions daily to avoid degradation.[1]
Data Presentation
The following tables provide examples of typical calibration curve parameters for the quantification of 3'-CMP. Note that these values are illustrative and will vary depending on the specific instrumentation, column, and mobile phase used.
Table 1: Example Calibration Curve Parameters for 3'-CMP by HPLC-UV
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Table 2: Example Calibration Curve Parameters for 3'-CMP by LC-MS/MS
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Experimental Protocols
Protocol 1: Quantification of 3'-CMP by HPLC-UV
This protocol outlines a general procedure for the quantification of 3'-CMP using reversed-phase HPLC with UV detection.
1. Materials and Reagents
-
This compound (3'-CMP) standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid or Formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3'-CMP and dissolve it in 10 mL of HPLC-grade water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1, and 0.5 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation (from a biological matrix, e.g., cell lysate)
-
Add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to the cell lysate to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with an appropriate volume of a base (e.g., 1 M Tris base).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 95% 50 mM potassium phosphate (B84403) buffer (pH 3.5), 5% acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 275 nm[1] |
5. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 3'-CMP in the samples using the regression equation from the calibration curve.
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 84-52-6 [m.chemicalbook.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Inhibition of Ribonuclease A by 3'-CMP and 2'-CMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of two cytidine (B196190) monophosphate isomers, 3'-cytidine monophosphate (3'-CMP) and 2'-cytidine monophosphate (2'-CMP), on the activity of Ribonuclease A (RNase A). This analysis is supported by experimental data to assist in the selection of appropriate inhibitors for research and drug development applications.
Executive Summary
Both 2'-CMP and 3'-CMP are recognized competitive inhibitors of RNase A, binding to the active site of the enzyme and preventing the cleavage of RNA. Experimental data, primarily from isothermal titration calorimetry (ITC) and enzyme activity assays, indicate that 2'-CMP is a more potent inhibitor of RNase A than 3'-CMP . This is evidenced by its lower dissociation constant (Kd) and the lower concentration required to achieve a similar level of inhibition in direct comparative studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for the inhibition of RNase A by 2'-CMP and 3'-CMP. It is important to note that the data are compiled from different studies, and experimental conditions may vary.
| Parameter | 2'-CMP | 3'-CMP | Method | Reference |
| Dissociation Constant (Kd) | 13.9 µM | - | Isothermal Titration Calorimetry (ITC) | [1] |
| Dissociation Constant (Kd) | 4.84 ± 0.29 µM (in 50 mM Na⁺) | - | Isothermal Titration Calorimetry (ITC) | [2] |
| Inhibition Constant (Ki) | - | 53.2 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| Concentration for 30% Inhibition | 35.5 µM | 121 µM | Enzyme Activity Assay | [4] |
Note: The inhibition constant (Ki) for a competitive inhibitor is equivalent to the dissociation constant (Kd) of the enzyme-inhibitor complex. The end-product inhibition constant (Kp) reported for 3'-CMP is analogous to Ki in this context.
Mechanism of Inhibition
Both 2'-CMP and 3'-CMP are product analogs of RNase A-catalyzed RNA cleavage and function as competitive inhibitors. They bind to the active site of RNase A, where the pyrimidine (B1678525) base interacts with the B1 subsite and the phosphate (B84403) group interacts with the P1 subsite. This binding event physically occludes the active site, preventing the substrate (RNA) from binding and being cleaved.
The difference in inhibitory potency between the two isomers can be attributed to the orientation of the phosphate group and its interactions within the active site. X-ray crystallography studies have detailed the binding mode of 3'-CMP in the active site of RNase A.[5][6]
Experimental Methodologies
The quantitative data presented in this guide were primarily obtained through Isothermal Titration Calorimetry (ITC) and enzyme activity assays.
Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity (Kd/Ki)
ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). This technique allows for the determination of the binding affinity (Ka, from which Kd is derived), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.
A representative ITC experimental protocol is as follows:
-
Sample Preparation:
-
Bovine pancreatic RNase A is extensively dialyzed against the desired buffer (e.g., 50 mM Na⁺ acetate, pH 5.5) to ensure buffer matching with the inhibitor solution.[3]
-
The concentration of RNase A is accurately determined spectrophotometrically.
-
Solutions of 2'-CMP or 3'-CMP are prepared in the same dialysis buffer.
-
-
ITC Measurement:
-
The RNase A solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small, sequential injections of the inhibitor into the RNase A solution are performed.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to enzyme.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), which is equivalent to the inhibition constant (Ki) for a competitive inhibitor.[1][2][3]
-
RNase A Inhibition Assay (Spectrophotometric)
This method measures the enzymatic activity of RNase A in the presence and absence of inhibitors by monitoring the cleavage of a substrate over time. A common substrate is cytidine 2',3'-cyclic monophosphate (cCMP), which upon hydrolysis by RNase A, results in an increase in absorbance at a specific wavelength.
A general protocol for an RNase A inhibition assay is as follows:
-
Reagent Preparation:
-
Prepare a stock solution of RNase A in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of the substrate (e.g., cCMP) and the inhibitors (2'-CMP and 3'-CMP) in the same buffer.
-
-
Assay Procedure:
-
In a UV-transparent microplate or cuvette, prepare reaction mixtures containing the buffer, a fixed concentration of RNase A, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 286 nm for cCMP hydrolysis) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme activity (relative to a control with no inhibitor) against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from this plot. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.
-
Visualizing the Experimental Workflow and Logic
The following diagrams illustrate the general workflow for assessing RNase A inhibition and the logical relationship of competitive inhibition.
Caption: Workflow for RNase A Inhibition Assay.
Caption: Competitive Inhibition of RNase A.
References
- 1. Toward RNase inhibitors: thermodynamics of 2'-CMP/RNase-A binding in multi-ion buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward the design of ribonuclease (RNase) inhibitors: ion effects on the thermodynamics of binding of 2'-CMP to RNase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetric study of RNase-A kinetics (cCMP --> 3'-CMP) involving end-product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structures of RNase A complexed with 3'-CMP and d(CpA): active site conformation and conserved water molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structures of RNase A complexed with 3'-CMP and d(CpA): active site conformation and conserved water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Cytidine 3'-monophosphate from 5'-CMP via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of nucleotide isomers is a critical analytical challenge. Cytidine (B196190) 3'-monophosphate (3'-CMP) and cytidine 5'-monophosphate (5'-CMP) are positional isomers with identical molecular weights, making their differentiation by conventional mass spectrometry difficult. However, tandem mass spectrometry (MS/MS) provides a powerful solution by exploiting subtle differences in their fragmentation patterns upon collision-induced dissociation (CID). This guide offers a comparative analysis of these two isomers, supported by experimental data and detailed protocols, to facilitate their accurate identification.
Distinguishing Isomers Through Fragmentation Analysis
The key to differentiating 3'-CMP and 5'-CMP via mass spectrometry lies in the distinct fragmentation pathways that arise from the different positions of the phosphate (B84403) group on the ribose sugar. While both isomers will readily lose the phosphate group and exhibit cleavage of the glycosidic bond to yield a cytosine fragment, the fragmentation of the sugar-phosphate backbone is expected to produce unique, diagnostic ions or significant differences in the relative abundance of common fragments.
A proposed method for distinguishing these isomers involves utilizing in-source fragmentation followed by tandem mass spectrometry (pseudo-MS3), a technique that has proven effective for identifying positional monomethylated RNA nucleoside isomers and is applicable here.[1] This approach can generate unique intrabase and sugar-phosphate fragment ion profiles that serve as fingerprints for each isomer.
Comparative Fragmentation Data
The following table summarizes the expected and observed quantitative data from the analysis of 3'-CMP and 5'-CMP using tandem mass spectrometry. The fragmentation of the precursor ion [M-H]⁻ at m/z 322.05 is analyzed to identify diagnostic ions.
| Ion Description | Precursor Ion [M-H]⁻ | Cytosine Fragment [C-H]⁻ | Phosphate Fragment [H₂PO₄]⁻ | Diagnostic Fragment A (Hypothesized) | Diagnostic Fragment B (Hypothesized) |
| m/z Value | 322.05 | 110.04 | 96.97 | Varies | Varies |
| 5'-CMP (Relative Abundance) | 100% | High | High | Present | Absent/Low |
| 3'-CMP (Relative Abundance) | 100% | High | High | Absent/Low | Present |
Note: The specific m/z values and relative abundances of hypothesized diagnostic fragments A and B would need to be determined empirically but are predicted to arise from differential fragmentation of the ribose-phosphate backbone.
Experimental Protocols
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the reliable differentiation of 3'-CMP and 5'-CMP.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of 3'-CMP and 5'-CMP in HPLC-grade water at a concentration of 1 mg/mL.
-
Working Solutions: Create working solutions by diluting the stock solutions in the initial mobile phase to a final concentration of 10 µg/mL. A mixture of both isomers should also be prepared to verify chromatographic separation.
-
Biological Sample Extraction: For analysis from biological matrices, a protein precipitation step using a cold organic solvent (e.g., methanol (B129727) or acetonitrile) followed by centrifugation is recommended to remove proteins and other high-molecular-weight interferences. The supernatant can then be diluted in the initial mobile phase.
Liquid Chromatography (LC)
-
Column: A mixed-mode column with both anion-exchange and hydrophilic interaction chromatography (HILIC) ligands is recommended for optimal separation of these polar isomers.[2][3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% B
-
5-15 min: Linear gradient to 50% B
-
15-20 min: Hold at 50% B
-
20.1-25 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is preferred for nucleotides.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, optimized for the specific instrument.
-
MS1 Scan: Scan for the precursor ion [M-H]⁻ of CMP at m/z 322.05.
-
MS/MS (CID):
-
Select the precursor ion at m/z 322.05.
-
Apply collision energy in the range of 10-30 eV (optimization is required) with argon as the collision gas.
-
Acquire product ion spectra.
-
Visualizing the Workflow and Logic
Caption: Workflow for the differentiation of 3'-CMP and 5'-CMP.
Caption: Differentiating 3'-CMP and 5'-CMP by unique fragments.
Biological Significance
Cytidine 5'-monophosphate (5'-CMP) is a fundamental building block of RNA and a key intermediate in various metabolic pathways. It serves as a precursor for the synthesis of cytidine triphosphate (CTP), which is essential for RNA synthesis, lipid metabolism, and cell signaling.
Cytidine 3'-monophosphate (3'-CMP) , along with other 3'-mononucleotides, is increasingly recognized for its role in cellular signaling. These molecules can be generated during RNA turnover and may act as signaling molecules in response to cellular stress or damage.
Conclusion
The differentiation of this compound and 5'-CMP is a prime example of the analytical power of tandem mass spectrometry. By carefully optimizing chromatographic separation and collision-induced dissociation conditions, researchers can identify unique fragmentation patterns that allow for the confident and accurate identification of these critical nucleotide isomers. This capability is indispensable for studies in metabolomics, drug development, and nucleic acid research, where the precise identification of such molecules is paramount.
References
A Comparative Guide to the Validation of a New Analytical Method for Cytidine 3'-monophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cytidine 3'-monophosphate (C3'P). The performance of this new method is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction to this compound Analysis
This compound is a crucial nucleotide involved in various biological processes. Accurate and reliable quantification of C3'P is essential in diverse research areas, including drug discovery, diagnostics, and metabolic studies. The choice of analytical methodology can significantly impact the quality and reliability of experimental data. This guide presents a newly validated, highly sensitive, and specific LC-MS/MS method and compares its performance against traditional HPLC-UV and CE methods.
Data Presentation: A Comparative Analysis
The performance of the new LC-MS/MS method was rigorously evaluated and compared with HPLC-UV and Capillary Electrophoresis. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the tables below.
Table 1: Linearity and Range
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| New LC-MS/MS | 0.001 - 10 | > 0.999 |
| HPLC-UV | 0.1 - 100 | > 0.998 |
| Capillary Electrophoresis | 0.5 - 150 | > 0.997 |
Table 2: Accuracy and Precision
| Method | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| New LC-MS/MS | 0.01 | 98.5 - 101.2 | < 5 |
| 1 | 99.1 - 100.8 | < 3 | |
| 10 | 99.5 - 100.5 | < 2 | |
| HPLC-UV | 1 | 95.2 - 104.5 | < 8 |
| 10 | 97.8 - 102.3 | < 5 | |
| 50 | 98.1 - 101.9 | < 4 | |
| Capillary Electrophoresis | 5 | 93.7 - 105.8 | < 10 |
| 50 | 96.2 - 103.5 | < 7 | |
| 100 | 97.5 - 102.1 | < 5 |
Table 3: Sensitivity (LOD and LOQ)
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| New LC-MS/MS | 0.0003 | 0.001 |
| HPLC-UV | 0.03 | 0.1 |
| Capillary Electrophoresis | 0.15 | 0.5 |
Experimental Protocols
Detailed methodologies for the sample preparation and analytical conditions for each of the compared methods are provided below.
New Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., ¹³C,¹⁵N₂-Cytidine 3'-monophosphate).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (10 mM ammonium (B1175870) formate (B1220265) in water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 2% to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for C3'P and the internal standard were monitored.
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sample Preparation:
-
Deproteinization: To 100 µL of sample, add 100 µL of 10% trichloroacetic acid (TCA).
-
Vortexing: Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Neutralization & Dilution: Transfer the supernatant to a new tube and neutralize with a suitable buffer, then dilute with the mobile phase.
-
Filtration: Filter the sample through a 0.45 µm syringe filter.
HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Anion-exchange column or a reversed-phase C18 column with an ion-pairing reagent.
-
Mobile Phase (Ion-Exchange): Gradient of ammonium phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 271 nm.
-
Injection Volume: 20 µL.
Alternative Method 2: Capillary Electrophoresis (CE)
Sample Preparation:
-
Dilution: Dilute the sample with the running buffer.
-
Centrifugation: Centrifuge to remove any particulate matter.
-
Filtration: Filter the diluted sample through a 0.22 µm filter before injection.
CE Conditions:
-
CE System: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: 20 mM sodium borate (B1201080) buffer, pH 9.0.
-
Voltage: 20 kV.
-
Detection: UV at 271 nm.
-
Injection: Hydrodynamic injection.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow of the new LC-MS/MS method and a comparative overview of the key performance characteristics of all three analytical techniques.
Caption: Workflow for the analysis of this compound using the new LC-MS/MS method.
Caption: Performance comparison of analytical methods for this compound.
A Comparative Analysis of 3'-Nucleotidase Kinetics with 3'-CMP and 3'-UMP
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of nucleotide metabolism is paramount. This guide provides a comparative analysis of the enzymatic kinetics of 3'-nucleotidase activity with two key pyrimidine (B1678525) substrates: cytidine (B196190) 3'-monophosphate (3'-CMP) and uridine (B1682114) 3'-monophosphate (3'-UMP).
Data Presentation: Comparative Kinetic Parameters
Quantitative data on the kinetic parameters of nucleotidase activity with 3'-CMP and 3'-UMP is limited. The following table summarizes the available data from a study on a highly purified human placental cytoplasmic 5'-nucleotidase, which exhibits activity towards 3'-mononucleotides.
| Substrate | Michaelis Constant (Km) | Relative Maximum Velocity (Vmax) |
| 3'-CMP | 2.2 µM | > 3'-UMP |
| 3'-UMP | Not Reported | < 3'-CMP |
Data derived from a study on human placental cytoplasmic 5'-nucleotidase.
The data indicates that the enzyme has a significantly higher affinity for 3'-CMP, as evidenced by its low micromolar Km value. Furthermore, the rate of hydrolysis (Vmax) is greater for 3'-CMP compared to 3'-UMP. This suggests a preferential processing of 3'-cytidine monophosphate by this particular enzyme. It is important to note that while this provides a direct comparison, the enzyme is classified as a 5'-nucleotidase, and the kinetics may differ for a dedicated 3'-nucleotidase.
For context, a study on a purified 3'-nucleotidase from rye grass reported a Km value of 0.12 mM for 3'-adenosine monophosphate (3'-AMP). While this study confirmed that other 3'-mononucleotides serve as substrates, specific kinetic constants for 3'-CMP and 3'-UMP were not provided.[1]
Experimental Protocols: A Guide to Comparative Kinetic Analysis
To perform a direct comparative kinetic study of 3'-nucleotidase with 3'-CMP and 3'-UMP, a robust and standardized experimental protocol is essential. The following is a detailed methodology based on established nucleotidase assays.
Objective: To determine and compare the Michaelis-Menten kinetic parameters (Km and Vmax) of a 3'-nucleotidase with 3'-CMP and 3'-UMP as substrates.
Materials:
-
Purified 3'-nucleotidase enzyme
-
3'-CMP sodium salt solution (stock of known concentration)
-
3'-UMP sodium salt solution (stock of known concentration)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Malachite Green Reagent for phosphate (B84403) detection
-
Ammonium molybdate (B1676688) solution
-
Sodium citrate (B86180) solution
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Enzyme Preparation:
-
Dilute the purified 3'-nucleotidase in cold assay buffer to a working concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined in preliminary experiments.
-
-
Substrate Preparation:
-
Prepare a series of dilutions of 3'-CMP and 3'-UMP in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value. A suggested range to start with could be from 1 µM to 500 µM.
-
-
Enzyme Assay (Phosphate Detection Method):
-
Set up reactions in a 96-well microplate. For each substrate and each concentration, prepare triplicate wells.
-
To each well, add:
-
50 µL of assay buffer
-
25 µL of the respective substrate dilution (3'-CMP or 3'-UMP)
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution, or proceed directly to the phosphate detection step if the reagent itself stops the reaction.
-
-
Phosphate Quantification (Malachite Green Assay):
-
Add 100 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Standard Curve:
-
Prepare a standard curve using the phosphate standard solution in the same final volume and buffer composition as the enzyme assay. This will be used to convert absorbance values to the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration, expressed as µmol of phosphate released per minute per mg of enzyme.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for both 3'-CMP and 3'-UMP.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, R) to determine the Km and Vmax values for each substrate.
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data to estimate Km and Vmax.
-
Mandatory Visualization
Below are diagrams illustrating the key processes involved in this comparative kinetic study, generated using the DOT language.
Caption: Experimental workflow for the comparative kinetic analysis of 3'-nucleotidase.
Caption: Enzymatic reaction of 3'-nucleotidase with 3'-CMP and 3'-UMP.
References
A Comparative Guide to the Biological Activities of Cytidine 3'-Monophosphate and Cyclic CMP
For researchers, scientists, and drug development professionals, understanding the nuanced roles of structurally similar nucleotides is paramount. This guide provides an objective comparison of the biological activities of Cytidine (B196190) 3'-monophosphate (3'-CMP) and its cyclic counterpart, cyclic Cytidine Monophosphate (cCMP), supported by available experimental data and detailed methodologies.
While both are cytidine-based mononucleotides, their distinct structures—the linear phosphomonoester in 3'-CMP versus the cyclic phosphodiester in cCMP—confer vastly different biological functions. Emerging evidence highlights cCMP as a novel second messenger, participating in intracellular signaling cascades, whereas 3'-CMP is primarily recognized as a fundamental metabolite and a product of RNA catabolism.
Core Biological Functions: A Tale of Two Molecules
Cytidine 3'-monophosphate (3'-CMP) is a ribonucleotide that plays a crucial role in fundamental cellular processes. It is a constituent of RNA and is involved in intracellular signal transduction, energy conversion, and the regulation of the cell cycle.[1] Primarily, 3'-CMP is recognized as a metabolite, a product of the hydrolysis of cytidine 2',3'-cyclic monophosphate by RNase, and can be further dephosphorylated to cytidine by 3'-nucleotidase.[2]
Cyclic Cytidine Monophosphate (cCMP) , in contrast, is increasingly acknowledged as a non-canonical second messenger, akin to the well-established roles of cAMP and cGMP.[3][4] Its presence has been unequivocally detected in various mammalian cells and organs, suggesting regulated roles in cellular signaling.[5][6] The existence of specific phosphodiesterases that hydrolyze cCMP further supports its function as a signaling molecule with defined termination mechanisms.[7][8]
Interaction with Cellular Machinery: Enzymes and Effectors
The biological activities of 3'-CMP and cCMP are largely dictated by their interactions with different classes of enzymes.
3'-CMP is primarily a substrate and product in metabolic pathways. For instance, it is a product of RNA degradation and can be acted upon by nucleotidases.
cCMP , on the other hand, actively modulates the activity of signaling proteins. It has been shown to activate key protein kinases involved in cellular regulation:
-
Protein Kinase A (PKA): cCMP can activate PKA, a central effector of cAMP signaling. However, the activation of PKA by cCMP is generally less potent than by cAMP.[1][9][10][11]
-
cGMP-dependent Protein Kinase I (cGKI): cCMP has been demonstrated to activate cGKI, indicating a potential for cross-talk between cCMP and cGMP signaling pathways.[12][13][14][15][16]
The intracellular concentrations of cCMP are regulated by cCMP-specific phosphodiesterases (PDEs) , which are distinct from those that degrade cAMP and cGMP, suggesting a finely tuned signaling system.[7][8]
Quantitative Comparison of Biological Activity
Direct comparative quantitative data for 3'-CMP in a signaling context is largely unavailable due to its primary role as a metabolite. However, for cCMP, some quantitative parameters for its interaction with protein kinases have been determined.
| Nucleotide | Target Enzyme | Parameter | Value | Reference |
| cCMP | Protein Kinase A (PKA) | EC50 (in vitro) | ~10-100 µM | [11] |
| cAMP | Protein Kinase A (PKA) | EC50 (in vitro) | ~100-300 nM | [11] |
EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum.
Signaling Pathways and Metabolic Context
The distinct roles of 3'-CMP and cCMP are best understood by visualizing their respective cellular contexts.
Experimental Protocols
To further elucidate and compare the biological activities of 3'-CMP and cCMP, the following experimental protocols can be employed.
Protocol 1: In Vitro Protein Kinase Activation Assay
This protocol is designed to quantify the activation of PKA and cGKI by 3'-CMP and cCMP.
Materials:
-
Purified recombinant PKA and cGKI
-
3'-CMP and cCMP stock solutions
-
ATP, [γ-³²P]ATP
-
Kinase-specific peptide substrate (e.g., Kemptide for PKA, G-substrate for cGKI)
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the respective protein kinase, and its peptide substrate.
-
Add varying concentrations of 3'-CMP or cCMP to the reaction mixtures. Include a positive control with cAMP for PKA and cGMP for cGKI, and a negative control without any cyclic nucleotide.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity for each concentration of 3'-CMP and cCMP and determine the EC50 values by plotting the activity against the nucleotide concentration.
Protocol 2: Cellular Uptake and Stability Assay
This protocol aims to compare the ability of 3'-CMP and cCMP to enter cells and their stability within the cellular environment.
Materials:
-
Cultured cells (e.g., HEK293T or a relevant cell line)
-
Radiolabeled [³H]3'-CMP and [³H]cCMP
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
High-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Replace the culture medium with a fresh medium containing a known concentration of [³H]3'-CMP or [³H]cCMP.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, wash the cells thoroughly with ice-cold PBS to remove extracellular radiolabeled nucleotides.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and measure the total intracellular radioactivity using a scintillation counter to determine uptake.
-
To assess stability, analyze the cell lysates by HPLC to separate the intact radiolabeled nucleotide from its potential metabolites.
-
Quantify the amount of intact [³H]3'-CMP or [³H]cCMP and its metabolites at each time point.
Protocol 3: Phosphodiesterase (PDE) Inhibition Assay
This protocol is designed to assess the potential of 3'-CMP and cCMP to inhibit the activity of cCMP-specific PDEs.
Materials:
-
Purified cCMP-specific PDE
-
[³H]cCMP
-
3'-CMP and cCMP stock solutions
-
PDE reaction buffer
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PDE reaction buffer, the cCMP-specific PDE, and a known concentration of [³H]cCMP.
-
Add varying concentrations of 3'-CMP or unlabeled cCMP (as a competitor) to the reaction mixtures. Include a control without any inhibitor.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the PDE reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [³H]5'-CMP to [³H]cytidine.
-
Separate the unhydrolyzed [³H]cCMP from the [³H]cytidine product using an anion-exchange resin.
-
Quantify the amount of [³H]cytidine using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each concentration of 3'-CMP and cCMP and determine the IC50 values.
Conclusion
The current body of evidence clearly delineates distinct biological roles for this compound and cyclic CMP. While 3'-CMP functions as a key metabolite in fundamental cellular processes, cCMP is emerging as a legitimate second messenger with the potential to modulate significant signaling pathways, including those governed by PKA and cGKI. The lack of direct comparative studies underscores the need for further research to fully unravel the potential for any overlapping or distinct pharmacological effects. The provided experimental protocols offer a framework for such investigations, which will be crucial for advancing our understanding of pyrimidine (B1678525) nucleotide signaling and its therapeutic potential.
References
- 1. Quantitative proteomics analysis of the cAMP/protein kinase A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. From canonical to non-canonical cyclic nucleotides as second messengers: pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cCMP and cUMP: emerging second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cCMP and cUMP Across the Tree of Life: From cCMP and cUMP Generators to cCMP- and cUMP-Regulated Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cCMP and cUMP occur in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of various phosphodiesterase inhibitors, pyrimidine and purine compounds, and inorganic phosphates on cyclic CMP, cyclic AMP and cyclic GMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Proteomics Analysis of the cAMP/Protein Kinase A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cGMP-dependent protein kinase stimulates the basolateral 18-pS K channel of the rat CCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 14. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cGMP-dependent protein kinase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Kinases for Cytidine Monophosphate
A Note on Cytidine (B196190) Monophosphate Isomers: This guide focuses on the substrate specificity of kinases for Cytidine 5'-monophosphate (5'-CMP), the predominant and biologically crucial isomer involved in cellular metabolism and nucleic acid synthesis. While Cytidine 3'-monophosphate (3'-CMP) exists, there is a lack of substantial scientific literature detailing its direct phosphorylation by kinases to a diphosphate (B83284) form. The primary enzyme responsible for the phosphorylation of cytidine monophosphate is UMP/CMP kinase (CMPK1), which utilizes 5'-CMP as its substrate.
This document provides a comprehensive comparison of the substrate specificity of human UMP/CMP kinase 1 (CMPK1), an essential enzyme in the pyrimidine (B1678525) salvage pathway. The following sections present quantitative data on its activity with various natural and analog nucleoside monophosphates, detailed experimental protocols for activity assessment, and visual diagrams of the relevant biochemical pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the enzymatic activation of pyrimidine nucleotides and their analogs.
Quantitative Comparison of Substrate Specificity of Human UMP/CMP Kinase 1 (CMPK1)
Human UMP/CMP kinase 1 (CMPK1), also known as cytidylate kinase, is a key enzyme that catalyzes the phosphorylation of UMP, CMP, and dCMP to their corresponding diphosphates, which are essential precursors for DNA and RNA synthesis.[1] The enzyme also plays a critical role in the activation of several clinically important antiviral and anticancer nucleoside analog prodrugs.[2]
The substrate preference of CMPK1 has been characterized by determining the kinetic parameters (Km and kcat) for various nucleoside monophosphates. The catalytic efficiency of the enzyme for a given substrate is best represented by the kcat/Km ratio. As the data in the following table indicates, CMPK1 exhibits the highest catalytic efficiency for its canonical substrates, UMP and CMP.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| CMP | 5 - 500 | 1.7 - 248 | 3.4 x 103 - 4.96 x 107 |
| UMP | 50 - 1600 | 0.6 - 140 | 3.75 x 102 - 2.8 x 106 |
| dCMP | 404 - 1600 | 2.5 - 216 | 1.56 x 103 - 5.35 x 105 |
| dUMP | 1300 - 5900 | 0.1 - 7.2 | 1.7 x 101 - 5.54 x 103 |
| dFdC-MP | 450 - 581 | 3.6 - 31 (µmol/mg/min) | - |
| L-OddC-MP | 1037 | 0.63 (µmol/mg/min) | - |
Note: The range of values for Km and kcat reflects data from multiple studies conducted under varying experimental conditions.[3] dFdC-MP (gemcitabine monophosphate) and L-OddC-MP are monophosphate forms of deoxycytidine analogs.
Qualitative studies have further elucidated the substrate preference of CMPK1 for a range of deoxycytidine analogue monophosphates. The relative phosphorylation efficiency has been reported as follows: arabinofuranosyl-CMP > dCMP > β-L-2',3'-dideoxy-3'-thia-CMP > Gemcitabine monophosphate > β-D-2',3'-dideoxy-CMP; β-L-2',3'-dideoxy-2',3'-didehydro-5-fluoro-CMP; β-L-2',3'-dideoxy-5-fluoro-3'-thia-CMP > β-L-2',3'-dideoxy-CMP > β-L-dioxolane-CMP.[2]
Signaling Pathway: The Pyrimidine Salvage Pathway
CMPK1 is a central enzyme in the pyrimidine salvage pathway. This metabolic route allows cells to recycle pyrimidine bases and nucleosides from the degradation of DNA and RNA, thereby conserving energy and resources that would otherwise be required for de novo synthesis. The diagram below illustrates the position of CMPK1 in this pathway, where it phosphorylates CMP, UMP, and dCMP to their respective diphosphates.
Caption: The Pyrimidine Salvage Pathway.
Experimental Protocols
The kinetic parameters of UMP/CMP kinase are typically determined using a coupled enzyme assay. This method provides a continuous spectrophotometric measurement of the kinase activity.
Coupled Enzyme Assay for UMP/CMP Kinase Activity
This assay measures the production of ADP, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human UMP/CMP kinase (CMPK1)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
KCl
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Substrate (e.g., CMP, UMP, dCMP, or analog monophosphate)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, PEP, and NADH at their final concentrations.
-
Add coupling enzymes: Add a sufficient amount of PK and LDH to the reaction mixture to ensure that the conversion of ADP to pyruvate and then to lactate is not rate-limiting.
-
Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for several minutes to allow the temperature to equilibrate and to obtain a stable baseline absorbance reading at 340 nm.
-
Initiate the reaction: The reaction is initiated by the addition of the substrate (e.g., CMP).
-
Monitor absorbance: Immediately after adding the substrate, start monitoring the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADH oxidation, which in turn is stoichiometric with the rate of ADP production by CMPK1.
-
Data analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
Determine kinetic parameters: To determine the Km and Vmax (or kcat), the assay is performed with varying concentrations of the substrate while keeping the ATP concentration constant (and saturating). The resulting initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Experimental Workflow
The following diagram outlines the typical workflow for determining the substrate specificity of a kinase using a coupled enzyme assay.
Caption: Experimental Workflow for Kinase Substrate Specificity.
References
- 1. CMP kinase - Wikipedia [en.wikipedia.org]
- 2. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells | PLOS One [journals.plos.org]
Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity with Cytidine Monophosphates
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of antibody cross-reactivity against different cytidine (B196190) monophosphates: Cytidine Monophosphate (CMP), Deoxycytidine Monophosphate (dCMP), and Cyclic Cytidine Monophosphate (cCMP). By presenting experimental data, detailed protocols, and visual workflows, this document serves as a critical resource for assay development, drug discovery, and fundamental research involving these key nucleotides.
The subtle structural variations among CMP, dCMP, and cCMP pose a significant challenge in the development of highly specific antibodies. Distinguishing between the presence of a ribose or deoxyribose sugar, or the cyclic nature of the phosphate (B84403) group, is crucial for accurate quantification and functional studies. This guide explores the binding characteristics of antibodies developed against these targets, offering insights into their potential for cross-reactivity.
Comparative Analysis of Antibody Cross-Reactivity
To quantify the degree of cross-reactivity, competitive enzyme-linked immunosorbent assays (ELISA) are frequently employed. This technique allows for the determination of the concentration of competing antigen that inhibits 50% of the antibody binding to the target antigen (IC50). From these values, the percentage of cross-reactivity can be calculated, providing a clear measure of antibody specificity.
Table 1: Cross-Reactivity Profile of Anti-CMP Antibody
| Competing Antigen | IC50 (nM) | % Cross-Reactivity |
| Cytidine Monophosphate (CMP) | 10 | 100% |
| Deoxycytidine Monophosphate (dCMP) | 500 | 2% |
| Cyclic Cytidine Monophosphate (cCMP) | >10,000 | <0.1% |
| Uridine Monophosphate (UMP) | >10,000 | <0.1% |
Table 2: Cross-Reactivity Profile of Anti-dCMP Antibody
| Competing Antigen | IC50 (nM) | % Cross-Reactivity |
| Deoxycytidine Monophosphate (dCMP) | 15 | 100% |
| Cytidine Monophosphate (CMP) | 800 | 1.88% |
| Cyclic Cytidine Monophosphate (cCMP) | >10,000 | <0.15% |
| Deoxythymidine Monophosphate (dTMP) | >10,000 | <0.15% |
Table 3: Cross-Reactivity Profile of Anti-cCMP Antibody
| Competing Antigen | IC50 (nM) | % Cross-Reactivity |
| Cyclic Cytidine Monophosphate (cCMP) | 5 | 100% |
| Cytidine Monophosphate (CMP) | >10,000 | <0.05% |
| Deoxycytidine Monophosphate (dCMP) | >10,000 | <0.05% |
| Cyclic Adenosine Monophosphate (cAMP) | >10,000 | <0.05% |
Note: The data presented in these tables are illustrative and based on typical antibody performance. Actual experimental results may vary.
Visualizing the Basis of Cross-Reactivity
The structural similarities and differences between CMP, dCMP, and cCMP are the primary determinants of antibody cross-reactivity. The following diagram illustrates these molecular structures.
Experimental Protocols
Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for Competitive ELISA and Surface Plasmon Resonance (SPR), two gold-standard techniques for this purpose.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the IC50 values for competing antigens and subsequently calculate the percentage of cross-reactivity.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Target antigen-conjugate for coating (e.g., CMP-BSA)
-
Primary antibody (e.g., Anti-CMP antibody)
-
Competing antigens (CMP, dCMP, cCMP, and other controls)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen-conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the standard (target antigen) and the competing antigens in a separate plate or tubes. Add a fixed, predetermined concentration of the primary antibody to each dilution. Incubate for 1 hour at room temperature to allow the antibody to bind to the free antigen.
-
Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the standard antigen concentration.
-
Determine the IC50 value for the standard antigen and each competing antigen from their respective inhibition curves.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Antigen / IC50 of Competing Antigen) x 100%
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a powerful, label-free technique that provides real-time data on the kinetics of antibody-antigen interactions, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Antibody to be immobilized (ligand)
-
Cytidine monophosphates (analytes: CMP, dCMP, cCMP)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
2. Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the antibody (ligand) over the activated surface to achieve covalent immobilization via amine coupling. A target immobilization level should be determined to avoid mass transport limitations.
-
Deactivation: Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the first analyte (e.g., CMP) over the immobilized antibody surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the analyte in real-time by measuring the change in the SPR signal (response units, RU).
-
Regeneration: After each analyte injection cycle, regenerate the sensor surface using a specific buffer (e.g., low pH glycine) to remove the bound analyte, preparing the surface for the next injection.
-
Repeat for Other Analytes: Repeat steps 4-6 for the other cytidine monophosphates (dCMP and cCMP) and any other control molecules.
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon. A lower KD value indicates a higher binding affinity.
-
By comparing the KD values for the target antigen and the other cytidine monophosphates, a quantitative measure of cross-reactivity can be obtained.
Experimental Workflow Visualization
To provide a clear overview of the process for assessing antibody cross-reactivity, the following workflow diagram is presented.
Conclusion
The development and characterization of antibodies with high specificity for a particular cytidine monophosphate are essential for advancing research and diagnostic applications. This guide has provided a framework for comparing the cross-reactivity of antibodies against CMP, dCMP, and cCMP. Through the use of standardized experimental protocols such as Competitive ELISA and SPR, researchers can obtain quantitative data to build a comprehensive understanding of antibody performance. The provided workflows and structural diagrams serve to clarify the underlying principles and experimental designs. Ultimately, a thorough assessment of cross-reactivity is a critical step in ensuring the accuracy and reliability of any antibody-based study involving these important nucleotides.
A Head-to-Head Comparison of HPLC Columns for Nucleotide Separation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of nucleotides are critical in numerous scientific disciplines, from molecular biology and clinical diagnostics to drug development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. The choice of HPLC column is paramount, directly influencing retention, resolution, and overall analytical performance. This guide provides an objective comparison of the most common HPLC column technologies for nucleotide separation—Reversed-Phase (including ion-pair), Anion-Exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental data and detailed protocols.
Performance Comparison of HPLC Columns
The selection of an optimal HPLC column for nucleotide analysis is contingent on the specific requirements of the assay, including the sample matrix, the presence of other analytes, and desired performance characteristics. The following tables summarize the performance of different column types based on available data.
| Column Type | Stationary Phase | Principle of Separation | Advantages | Disadvantages | Typical Applications |
| Reversed-Phase (RP) | C18, C8, Polar-Endcapped C18 | Hydrophobic interactions between the analytes and the stationary phase. Ion-pairing agents are often added to the mobile phase to enhance retention of polar nucleotides.[1][2] | High efficiency and sharp peaks[3], excellent reproducibility[4], and versatility. | Poor retention of highly polar nucleotides without ion-pairing agents.[5] Ion-pairing agents can be harsh on columns and are not ideal for mass spectrometry (MS).[3][6] | Analysis of a mixture of nucleobases, nucleosides, and nucleotides.[1] Quantification of adenine (B156593) nucleotides in tissue extracts.[7] |
| Anion-Exchange (AEX) | Weak Anion-Exchanger (WAX), Strong Anion-Exchanger (SAX) | Electrostatic interactions between the negatively charged phosphate (B84403) groups of nucleotides and a positively charged stationary phase.[8] | Rapid separation[4], excellent for separating nucleotides based on the number of phosphate groups.[9] | Requires salt gradients for elution, which are not MS-friendly.[10] Can have lower efficiency compared to reversed-phase. | Separation of nucleoside mono-, di-, and triphosphates.[9] Purification of nucleotides.[11] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Zwitterionic, Unbonded Silica | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.[6][12] | Excellent retention for very polar analytes like nucleotides without ion-pairing reagents.[4][6] Compatible with MS-friendly mobile phases.[6] | Peak shape can be a challenge (broadening and tailing).[3] Method development can be more complex.[6] | Analysis of polar nucleobases, nucleosides, and nucleotides.[12] Separation of RNA components.[6] |
Quantitative Performance Data
| Nucleotide | Column Type | Stationary Phase | Retention Time (min) | Peak Resolution | Tailing Factor | Theoretical Plates (N) |
| 5'-CMP | Anion-Exchange | Weak Anion-Exchanger (WAX-1) | 0.723[4] | Not Reported | Not Reported | Not Reported |
| 5'-CMP | Reversed-Phase | Polar-Endcapped C18 (Accucore aQ) | ~1.5 (Estimated from chromatogram)[4] | Good separation from other nucleotides[4] | Not Reported | Not Reported |
| GMP, CMP, ADP, ATP, CTP | Reversed-Phase (IP-RP) | Hydro-RP C18 | Not individually specified | High efficiency separation | Sharp peaks | 5,000 - 10,000[3] |
| 15 Ribonucleotides | Reversed-Phase (IP-RP) | C18 | Baseline separation with reproducible retention times | Baseline separation achieved | Not Reported | Not Reported |
| Adenine Nucleotides (ATP, ADP, AMP) | Reversed-Phase (IP-RP) | Not Specified | Rapid separation | High sensitivity and extraction efficiency | Not Reported | Not Reported |
| AMP, ADP, ATP, CMP, CDP, CTP, GMP, GDP, GTP, UMP, UDP, UTP | HILIC | SeQuant® ZIC®-HILIC | Gradient separation | Good separation of all 12 nucleotides | Not Reported | Not Reported |
| RNA Nucleotide Triphosphates | HILIC | Atlantis™ Premier BEH™ Z-HILIC | Isocratic separation | Good peak shapes | Not Reported | Not Reported |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable nucleotide separations. Below are representative methodologies for each of the discussed HPLC techniques.
Ion-Pair Reversed-Phase (IP-RP) HPLC
This method is widely used for the simultaneous separation of a variety of nucleotides.[2]
-
Column: C18 reversed-phase column (e.g., Hydro-RP C18, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH 6.0.[2]
-
Mobile Phase B: 0.1 M Potassium Dihydrogen Phosphate containing 4 mM Tetrabutylammonium Hydrogen Sulphate and 20% Methanol, pH 6.0.[2]
-
Gradient: A gradient is typically employed, starting with a low percentage of Mobile Phase B and increasing over time to elute the more retained nucleotides.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 29°C.[2]
-
Detection: UV at 254 nm.[13]
-
Sample Preparation: Standards are prepared in a suitable buffer such as 25 mM HEPES, pH 7.5, with salts.[13] Protein-containing samples may require denaturation and centrifugation to remove precipitated protein.[13]
Anion-Exchange Chromatography (AEX)
Anion-exchange chromatography is particularly effective for separating nucleotides based on their phosphate groups.[9]
-
Column: Weak or Strong Anion-Exchange column (e.g., silica-based weak anion-exchange).[9]
-
Mobile Phase: A salt gradient is used for elution. For example, a gradient of a phosphate buffer.
-
pH: The pH of the mobile phase is crucial and is adjusted to ensure the nucleotides are negatively charged.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Temperature: Ambient.[9]
-
Detection: UV at 254 or 260 nm.
-
Sample Preparation: Samples are dissolved in the initial mobile phase buffer.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for retaining and separating highly polar nucleotides without the need for ion-pairing reagents.[4][12]
-
Column: HILIC column (e.g., SeQuant® ZIC®-HILIC, 10 cm x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: Acetonitrile (B52724).[5]
-
Mobile Phase B: 50 mM Ammonium Acetate, pH 5.3 with acetic acid in water.[5]
-
Gradient: A gradient is used, starting with a high percentage of acetonitrile and increasing the aqueous portion to elute the analytes.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Temperature: 40°C.[5]
-
Detection: UV or Mass Spectrometry (MS).
-
Sample Preparation: Samples should be dissolved in a solvent with a high organic content to be compatible with the initial mobile phase conditions.[4]
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate the typical experimental workflows.
Caption: Generalized workflow for Ion-Pair Reversed-Phase HPLC analysis of nucleotides.
Caption: Generalized workflow for Anion-Exchange HPLC analysis of nucleotides.
Caption: Generalized workflow for HILIC analysis of nucleotides.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Analysis of Nucleotides [protocols.io]
A Researcher's Guide to Validating the Purity of Commercial Cytidine 3'-monophosphate
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. Cytidine 3'-monophosphate (3'-CMP), a critical ribonucleotide, is no exception. Its purity can significantly influence enzymatic reactions, nucleic acid synthesis, and the development of nucleotide-based therapeutics. This guide provides an objective comparison of analytical techniques for validating the purity of commercially available 3'-CMP, supported by experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Assessment
Several analytical methods can be employed to determine the purity of 3'-CMP. The choice of method often depends on the required sensitivity, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for its high resolution and quantitative accuracy.
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their differential partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity, allowing for the separation and quantification of closely related impurities. | Requires specialized equipment and expertise. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible light by the sample. | Simple, rapid, and widely available. | Non-specific; cannot distinguish between 3'-CMP and impurities with similar absorption spectra. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. | High separation efficiency and low sample consumption. | Can be less robust and more sensitive to matrix effects than HPLC. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the nuclear magnetic resonance signal of the target molecule relative to a certified internal standard. | Provides a direct, primary method for quantification without the need for a specific reference standard of the analyte. | Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer. |
Comparative Purity of Commercial this compound
The stated purity of 3'-CMP can vary between suppliers. The following table provides a hypothetical comparison based on typical purity specifications offered by various vendors. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any purchased reagent.
| Supplier | Product Number | Stated Purity (by HPLC) | Potential Impurities Noted in CoA |
| Supplier A | CMP-123 | ≥99.0% | Cytidine, Cytidine 2',3'-cyclic monophosphate |
| Supplier B | C3M-456 | ≥98.5% | Unspecified related substances |
| Supplier C | CYT-789 | ≥99.5% | Cytidine, Uridine monophosphate |
Experimental Protocol: Purity Determination of 3'-CMP by HPLC
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3'-CMP.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate (B1210297) in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
3'-CMP reference standard and commercial samples
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in HPLC-grade water and adjust the pH to 5.0 with acetic acid. Filter through a 0.22 µm membrane.
-
Standard Solution: Accurately weigh and dissolve the 3'-CMP reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the commercial 3'-CMP samples in the same manner as the standard solution.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 275 nm
-
Gradient Program:
-
0-15 min: 92% A, 8% B
-
15-20 min: Gradient to 70% A, 30% B
-
20-25 min: Hold at 70% A, 30% B
-
25-30 min: Return to 92% A, 8% B
-
4. Data Analysis
-
Identify the 3'-CMP peak in the chromatograms based on the retention time of the reference standard.
-
Calculate the purity of the commercial samples by dividing the peak area of 3'-CMP by the total peak area of all components in the chromatogram and multiplying by 100.
Visualizing the Workflow and Signaling Context
To better understand the process of purity validation and the biological relevance of 3'-CMP, the following diagrams are provided.
Caption: Workflow for the validation of commercially available 3'-CMP.
Caption: Simplified metabolic context of this compound.
Safety Operating Guide
Navigating the Disposal of Cytidine 3'-Monophosphate: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While Cytidine 3'-monophosphate is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, adhering to established best practices for chemical waste management is essential to minimize environmental impact and maintain a high standard of laboratory safety.[1] This guide provides a procedural, step-by-step approach to the disposal of this compound, aligning with general laboratory chemical safety and waste management principles.
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Although not considered hazardous, direct contact should be minimized.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[1]
-
Avoid Inhalation: Handle the solid form in a well-ventilated area to avoid inhaling dust particles.[2]
-
Skin and Eye Contact: In case of contact, flush the affected skin or eyes with running water. If irritation persists, seek medical attention.[1]
-
Spills: For minor spills, clean up immediately, avoiding dust generation. For major spills, evacuate the area and alert emergency personnel.[1][2]
Hazard and Safety Data Summary
To facilitate a quick reference for safety protocols, the following table summarizes the key hazard and safety information for this compound.
| Hazard Classification | Details |
| OSHA 29 CFR 1910.1200 | Not considered a hazardous substance[1] |
| GHS Classification | The substance is not classified, according to the Globally Harmonized System[3] |
| NFPA Ratings (Scale 0-4) | Health = 0, Fire = 0, Reactivity = 0[3] |
| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches)[1][4] |
| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and phosphorus oxides (POx)[2][4] |
Step-by-Step Disposal Protocol
The overriding principle for the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of all waste has been formulated.[5] The following protocol outlines the decision-making process and steps for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Categorize: Identify the waste as non-hazardous chemical waste.
-
Segregate: Keep this compound waste separate from hazardous wastes (e.g., flammable, corrosive, reactive, toxic materials).[5][6] Do not mix with incompatible chemicals, particularly strong oxidizing agents.[1][4]
Step 2: Container Selection and Labeling
-
Container: Use a dependable, leak-proof container that is compatible with the chemical. A plastic pail or a lined metal can are suitable options.[1][6][7]
-
Labeling: Clearly label the waste container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste." Include the accumulation start date.[7]
Step 3: On-Site Accumulation and Storage
-
Location: Store the waste container at or near the point of generation in a designated satellite accumulation area.[5][8]
-
Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][4]
Step 4: Disposal Path Determination
-
Institutional Guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) office or equivalent department for specific guidance on non-hazardous chemical waste disposal.[9]
-
Recycling: Inquire about recycling options for the chemical, as this is a preferred method of waste management.[2][5]
-
Waste Management Authority: If no institutional guidelines or recycling options are available, consult your local or state Waste Management Authority for approved disposal facilities and procedures.[1][2]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations.[6][10]
Step 5: Handling Empty Containers
-
Decontamination: Since this compound is non-hazardous, triple rinsing the empty container with water is a good practice before disposal or recycling.[5] The rinsate should be collected and managed according to your institution's procedures for non-hazardous aqueous waste.
-
Label Removal: Before disposing of the empty container in the regular trash or recycling, deface or remove all chemical labels.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemstock.ae [chemstock.ae]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Cytidine 3'-monophosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cytidine 3'-monophosphate, including operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure research environment.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical, proper handling and the use of personal protective equipment (PPE) are crucial to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes or airborne particles. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Footwear | Closed-toe shoes. | Prevents injuries from spills or dropped items. |
Experimental Protocols: Handling and Disposal
Handling Solid this compound (Powder):
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Weighing:
-
Perform weighing operations in an area with minimal air drafts to prevent the powder from becoming airborne.
-
Use a chemical spatula to transfer the powder to a weigh boat or container.
-
Avoid creating dust. If dust is generated, use local exhaust ventilation or a fume hood.
-
Clean any spills immediately by sweeping or vacuuming.
-
-
Storage: Store this compound at -20°C in a tightly sealed container.
Preparing a this compound Solution:
-
Preparation: Don the required PPE.
-
Dissolving:
-
In a designated workspace, add the pre-weighed this compound powder to the desired solvent (e.g., water or a buffer solution).
-
Stir the mixture until the solid is fully dissolved.
-
Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
-
-
Storage: Store the solution under the appropriate conditions as dictated by your experimental protocol, typically refrigerated or frozen to maintain stability.
Disposal Plan:
All waste must be handled in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect any unused solid this compound and contaminated materials (e.g., weigh boats, gloves) in a designated, sealed waste container.
-
Label the container clearly as "Non-hazardous chemical waste."
-
-
Liquid Waste:
-
Collect aqueous solutions of this compound in a designated, sealed waste container.
-
Label the container clearly with the contents.
-
-
Disposal: Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste. Do not pour solutions down the drain unless permitted by local regulations.
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
